2-(Trifluoroacetyl)cyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMPYUXPRBDDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426036 | |
| Record name | 2-(trifluoroacetyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361-73-9 | |
| Record name | 2-(2,2,2-Trifluoroacetyl)cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoroacetyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoroacetyl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Trifluoroacetyl)cyclopentanone, a β-dicarbonyl compound of interest in synthetic chemistry and materials science. Due to the strong electron-withdrawing nature of the trifluoroacetyl group, this molecule predominantly exists in its enol tautomeric form, stabilized by an intramolecular hydrogen bond. This guide presents the expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.
Spectroscopic Data Summary
The spectroscopic analysis of this compound is defined by the equilibrium between its keto and enol tautomers. In solution, the enol form is significantly favored, and its spectral features will dominate.[1][2] The data presented below reflects this equilibrium, with distinct signals for each tautomer.
Table 1: ¹H NMR Spectroscopic Data
| Tautomer | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Enol | Enolic OH | > 12 | Broad Singlet | Highly deshielded due to intramolecular H-bonding. |
| C4-H₂ | ~2.5 - 2.7 | Triplet | Protons on the carbon adjacent to the enol C=C bond. | |
| C5-H₂ | ~2.3 - 2.5 | Triplet | Protons adjacent to the carbonyl group. | |
| C3-H₂ | ~2.1 - 2.3 | Multiplet | Protons on the carbon between C4 and C5. | |
| Keto | C2-H | ~3.5 - 4.0 | Multiplet | Methine proton alpha to both carbonyls. |
| C3, C4, C5-H₂ | ~2.0 - 2.8 | Multiplets | Ring protons. Signals are often overlapped and minor.[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Notes |
| Enol | C1 (C=O) | ~195 - 205 | Singlet | Carbonyl of the cyclopentanone ring. |
| C=C-OH | ~175 - 185 | Quartet (²JCF) | Enolic carbon bonded to the hydroxyl group. | |
| C=C -CF₃ | ~110 - 120 | Singlet | Enolic carbon bonded to the trifluoroacetyl group. | |
| CF₃ | ~115 - 120 | Quartet (¹JCF) | Trifluoromethyl carbon with a large coupling constant (~275 Hz).[4] | |
| C3, C4, C5 | ~20 - 40 | Singlets | Aliphatic carbons of the cyclopentanone ring.[4] | |
| Keto | C1, C=O (CF₃) | ~190 - 210 | Quartet (²JCF), Singlet | Two distinct carbonyl signals are expected for the diketo form.[5] |
| C2 | ~55 - 65 | Singlet | Alpha-carbon between the two carbonyls. | |
| C3, C4, C5 | ~20 - 40 | Singlets | Aliphatic ring carbons. |
Table 3: ¹⁹F NMR Spectroscopic Data
| Tautomer | Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Notes |
| Enol | -CF₃ | -75 to -78 | The predominant species in solution.[4][6] |
| Keto | -CF₃ | -70 to -74 | The minor species; shifted downfield compared to the enol form.[6] |
Table 4: Infrared (IR) Spectroscopy Data
| Tautomer | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Enol | O-H stretch | 3200 - 2500 | Broad | Characteristic of a strong intramolecular hydrogen bond. |
| C=O stretch (conjugated) | 1640 - 1580 | Strong | Lower frequency due to conjugation and H-bonding.[7][8] | |
| C=C stretch | 1580 - 1550 | Strong | Overlaps with the C=O stretch of the trifluoroacetyl moiety.[7] | |
| C-F stretches | 1300 - 1100 | Strong, Multiple Bands | Characteristic of the CF₃ group. | |
| Keto | C=O stretch (CF₃ group) | 1790 - 1750 | Strong | Asymmetric stretch of the diketo form. |
| C=O stretch (ring) | 1750 - 1715 | Strong | Symmetric stretch; typical for a cyclopentanone.[8] |
Table 5: Mass Spectrometry (MS) Data
| Ion Type | Fragmentation Pathway | Expected m/z | Notes |
| Molecular Ion [M]⁺ | Electron Ionization | 180 | Calculated for C₇H₇F₃O₂. |
| Fragment | α-cleavage (loss of •CF₃) | 111 | Loss of the trifluoromethyl radical. |
| Fragment | α-cleavage (loss of •COCF₃) | 83 | Loss of the trifluoroacetyl radical. |
| Fragment | Ring fragmentation | 55, 41 | Common fragments from the cyclopentanone ring structure.[9][10] |
Detailed Experimental Protocols
1. Synthesis of this compound
This procedure is adapted from a general Claisen condensation method for preparing trifluoroacetylated β-diketones.[1]
-
Reagents & Equipment : Sodium methoxide, diethyl ether (anhydrous), cyclopentanone, ethyl trifluoroacetate, round bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
-
Procedure :
-
To a 100 mL round bottom flask equipped with a magnetic stir bar and condenser, add 50 mL of anhydrous diethyl ether.
-
Slowly add sodium methoxide (1.1 equivalents) to the ether with stirring.
-
Add cyclopentanone (1.0 equivalent) dropwise to the suspension.
-
Add ethyl trifluoroacetate (1.0 equivalent) dropwise. The reaction mixture is typically stirred at room temperature or gentle reflux for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into a beaker of ice and acidifying with dilute HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or distillation. Note: The product is susceptible to hydration and should be handled in a moisture-free environment.[1]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Allow the solution to sit for at least 30 minutes before analysis to ensure the keto-enol equilibrium is established.[11]
-
-
Data Acquisition :
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, ensure the spectral width is sufficient to observe the highly deshielded enolic proton (e.g., scan up to 16 ppm).
-
For ¹³C NMR, a proton-decoupled experiment is standard. Note that the carbonyl carbons may have long relaxation times and appear weak.
-
For ¹⁹F NMR, a standard proton-decoupled experiment is sufficient.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Since the compound is likely an oil or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the sample directly onto the ATR crystal.
-
Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
-
Data Acquisition :
-
Record a background spectrum of the clean ATR crystal or empty salt plates.
-
Place the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
4. Mass Spectrometry (MS)
-
Sample Introduction :
-
The sample can be introduced via Gas Chromatography (GC-MS) for separation from any minor impurities or via direct insertion probe.
-
For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition :
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 40-250).
-
The resulting spectrum will show the molecular ion and characteristic fragment ions.
-
Mandatory Visualization: Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cores.research.asu.edu [cores.research.asu.edu]
An In-depth Technical Guide to the 1H and 19F NMR Data of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) data for 2-(Trifluoroacetyl)cyclopentanone. This compound prominently exists as a dynamic equilibrium between its diketo and keto-enol tautomeric forms. Understanding this equilibrium and the spectral characteristics of each tautomer is crucial for its application in research and drug development.
Data Presentation
The NMR data for the two primary tautomers of this compound are summarized below. The compound predominantly exists in the exocyclic keto-enol form.
¹⁹F NMR Data
The ¹⁹F NMR spectrum of this compound reveals two distinct signals corresponding to the diketo and the major exocyclic keto-enol tautomer. In a neat liquid sample, the exocyclic keto-enol form is the major species present[1][2].
| Tautomer | Chemical Shift (δ) in ppm | Relative Abundance (%) |
| Exocyclic Keto-Enol | -74.95 | 98 |
| Diketo | -80.96 | 2 |
Reference: CFCl₃
¹H NMR Data
Hypothetical ¹H NMR Assignments
| Tautomer | Proton | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Diketo | CH (at C2) | 3.5 - 4.0 | Triplet (t) or Doublet of Doublets (dd) |
| CH₂ (cyclopentanone ring) | 1.8 - 2.8 | Multiplets (m) | |
| Exocyclic Keto-Enol | Enolic OH | 12.0 - 15.0 | Broad Singlet (br s) |
| CH₂ (cyclopentanone ring) | 2.0 - 3.0 | Multiplets (m) |
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹⁹F NMR spectra to study the keto-enol tautomerism of β-dicarbonyl compounds like this compound.
Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra to identify and quantify the diketo and keto-enol tautomers of this compound.
Materials and Equipment:
-
This compound
-
Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of this compound (typically 5-10 mg for ¹H NMR, 10-20 mg for ¹⁹F NMR).
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for both the ¹H and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H NMR (e.g., CDCl₃ at 7.26 ppm) and an appropriate internal or external standard for ¹⁹F NMR (e.g., CFCl₃ at 0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: 15-20 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or as needed to achieve adequate signal-to-noise)
-
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate all relevant signals to determine the relative ratios of the tautomers.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: -60 to -90 ppm (or as required)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or as needed)
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Integrate the signals corresponding to the different tautomers.
-
Visualizations
The keto-enol tautomerism of this compound represents a key chemical equilibrium. This relationship can be visualized as a signaling pathway.
Caption: Keto-enol tautomerism pathway of this compound.
The experimental workflow for analyzing the tautomeric equilibrium using NMR spectroscopy can also be diagrammed.
Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.
References
Keto-enol tautomerism in 2-(Trifluoroacetyl)cyclopentanone
An In-depth Technical Guide on the Keto-Enol Tautomerism in 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the keto-enol tautomerism in this compound, a fluorinated β-dicarbonyl compound of interest in synthetic chemistry and drug discovery. The presence of the strongly electron-withdrawing trifluoroacetyl group significantly influences the position of the tautomeric equilibrium compared to its non-fluorinated counterparts. This document synthesizes available data from closely related analogs and outlines the experimental methodologies used to quantify this phenomenon.
The Tautomeric Equilibrium
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For this compound, this equilibrium is heavily shifted towards the enol tautomer. This preference is primarily due to the formation of a stable six-membered ring through intramolecular hydrogen bonding and the electronic destabilization of the keto form by the adjacent trifluoroacetyl group. The perfluorination of keto-enol systems is known to significantly shift the equilibrium toward the enol tautomer. This shift is attributed to the stabilization of the enol tautomer by hyperconjugative π → σ*CF interactions and the destabilization of the keto tautomer by the electron-withdrawing effects of the fluorine atoms.[1]
The two principal tautomers are the keto form and the intramolecularly hydrogen-bonded enol form.
Caption: Keto-enol tautomeric equilibrium in this compound.
Quantitative Analysis of Tautomeric Equilibrium
For instance, the closely related compound, 2-trifluoroacetyl-1,3-cyclopentanedione, exists as a 95:5 mixture of the exocyclic enol and triketo tautomers, respectively.[2] In contrast, the non-fluorinated analog, 2-acetylcyclopentanone, is only partially enolized.[3] Computational studies on perfluorinated cyclic keto-enol systems further support a strong preference for the enol form, which increases with decreasing ring size.[1] Studies on 2H-Perfluorocyclopentanone and its enol have shown that the enol is the only detectable form at equilibrium in carbon tetrachloride.[4]
| Compound | Tautomer Ratio (Enol:Keto) | Solvent | Method | Reference |
| 2-Trifluoroacetyl-1,3-cyclopentanedione | 95:5 | - | NMR | [2] |
| 2-Acetylcyclopentanone | Partially Enolized | - | NMR/IR | [3] |
| 2H-Perfluorocyclopentanone | >99:1 | CCl4 | - | [4] |
Experimental Protocols for Tautomer Analysis
The determination of the keto-enol equilibrium constant (Keq) is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Protocol for ¹H NMR Analysis
This protocol describes a general method for determining the keto-enol tautomer ratio for a β-dicarbonyl compound like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-dicarbonyl compound.
-
Dissolve the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Allow the solution to equilibrate for at least one hour at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for accurate integration. A typical D1 value is 10-30 seconds.
-
Acquire the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.
-
-
Data Analysis and Keq Calculation:
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the enolic hydroxyl proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The α-proton of the keto form will have a distinct chemical shift.
-
Integrate the area of a well-resolved signal corresponding to the enol form (e.g., the enolic OH proton) and a signal corresponding to the keto form (e.g., the α-proton).
-
Calculate the mole fraction of each tautomer from the integral values.
-
The equilibrium constant, Keq, is calculated as the ratio of the concentration (or mole fraction) of the enol tautomer to the keto tautomer: Keq = [Enol] / [Keto]
-
Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.
Complementary Analytical Techniques
-
¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR can be a powerful tool. The chemical shift of the CF₃ group will likely differ between the keto and enol forms, providing an additional method to quantify the tautomer ratio.
-
UV-Vis Spectroscopy: The enol form, with its conjugated π-system, will have a different λmax compared to the keto form. By analyzing the absorbance at the characteristic wavelength for the enol, and with appropriate calibration, the concentration of the enol tautomer can be determined.
Factors Influencing the Tautomeric Equilibrium
Several factors can influence the position of the keto-enol equilibrium:
-
Solvent: The polarity of the solvent can affect the equilibrium. More polar solvents may favor the more polar tautomer. For β-dicarbonyls, non-polar solvents often favor the enol form due to the stability of the intramolecular hydrogen bond, which is disrupted by hydrogen-bonding solvents.
-
Temperature: The equilibrium is temperature-dependent. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
-
Concentration: At high concentrations, intermolecular hydrogen bonding can compete with intramolecular hydrogen bonding, potentially shifting the equilibrium.
Conclusion
The keto-enol tautomerism of this compound is strongly shifted towards the enol form, a characteristic feature of fluorinated β-dicarbonyl compounds. This preference is driven by the formation of a stable intramolecular hydrogen bond and the electronic effects of the trifluoroacetyl group. Quantitative analysis of this equilibrium is readily achievable through standard NMR spectroscopic techniques. Understanding the tautomeric behavior of such compounds is crucial for predicting their reactivity and for their application in fields such as medicinal chemistry and materials science.
References
Physical and chemical properties of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoroacetyl)cyclopentanone, with the CAS number 361-73-9, is a fluorinated β-dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical and physical properties, including enhanced electrophilicity and a pronounced tendency to exist in its enol form. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below.
| Identifier | Value | Source |
| CAS Number | 361-73-9 | N/A |
| Molecular Formula | C₇H₇F₃O₂ | N/A |
| Molecular Weight | 180.12 g/mol | N/A |
| IUPAC Name | 2-(Trifluoroacetyl)cyclopentan-1-one | N/A |
Physical Properties
The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to limited available experimental data.
| Property | Value | Notes |
| Boiling Point | 66 °C | at 21-22 Torr |
| Density | 1.355 g/cm³ | Predicted |
Chemical Properties
The chemical behavior of this compound is largely dictated by the presence of the trifluoroacetyl group and the β-dicarbonyl moiety.
| Property | Description |
| Keto-Enol Tautomerism | Exhibits a strong tendency to exist in the more stable enol form due to intramolecular hydrogen bonding and the electron-withdrawing nature of the trifluoromethyl group. |
| Reactivity | The enol form is nucleophilic at the α-carbon and can react with various electrophiles. The carbonyl carbons are susceptible to nucleophilic attack. |
| Stability | Stable under standard conditions, but as with many β-dicarbonyl compounds, it can be susceptible to hydrolysis or other degradation pathways under strong acidic or basic conditions. |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
A common method for the synthesis of β-dicarbonyl compounds like this compound is the Claisen condensation. The following is a general experimental protocol.
Materials:
-
Cyclopentanone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous diethyl ether (or another aprotic solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of cyclopentanone and ethyl trifluoroacetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (often room temperature or slightly below).
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gently refluxed to drive the reaction to completion.
-
The reaction is then cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Core Chemical Concepts and Visualizations
Keto-Enol Tautomerism
A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The electron-withdrawing trifluoromethyl group significantly influences this equilibrium, favoring the enol form.
Caption: Keto-enol tautomerism of this compound.
Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual chemical structure images.
General Synthesis Workflow
The synthesis of this compound via Claisen condensation can be visualized as a multi-step process.
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is centered around its two key functional motifs: the enolizable β-dicarbonyl system and the electrophilic trifluoromethyl ketone.
-
Reactions at the α-carbon: The enolate, readily formed in the presence of a base, is a potent nucleophile. It can undergo a variety of C-C bond-forming reactions, including alkylation, acylation, and aldol-type condensations.
-
Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles. The trifluoroacetyl carbonyl is particularly electron-deficient and thus more reactive towards nucleophilic addition.
-
Applications in Medicinal Chemistry: Fluorinated β-diketones are valuable building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with a range of bioactivities, suggesting its potential as a scaffold in drug discovery programs.
Conclusion
This compound is a versatile fluorinated building block with a rich chemistry centered on its keto-enol tautomerism and the reactivity of its dicarbonyl system. While a comprehensive set of experimental physical data is still emerging, its synthetic utility is well-established. This guide provides a foundational understanding of its properties and synthesis, which will be valuable for researchers and professionals in the fields of organic chemistry and drug development. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.
An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and anticipated stability characteristics of 2-(Trifluoroacetyl)cyclopentanone, a valuable fluorinated building block in synthetic and medicinal chemistry. Due to the limited availability of specific stability data for this compound in public literature, this document combines information from structurally related analogs with established principles of chemical stability and degradation. It further outlines the necessary experimental protocols for a thorough stability assessment, catering to the needs of researchers in academic and industrial settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its non-fluorinated analog, 2-acetylcyclopentanone, is presented in Table 1. The presence of the trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the molecule.
Table 1: Chemical and Physical Properties
| Property | This compound | 2-Acetylcyclopentanone |
| CAS Number | 361-73-9 | 1670-46-8 |
| Molecular Formula | C₇H₇F₃O₂ | C₇H₁₀O₂ |
| Molecular Weight | 180.12 g/mol | 126.15 g/mol |
| Appearance | Not specified (likely a liquid) | Clear light yellow to brown liquid[1][2] |
| Boiling Point | Not specified | 72-75 °C at 8 mmHg[3][4] |
| Density | Not specified | 1.043 g/mL at 25 °C[3][4] |
| Refractive Index | Not specified | n20/D 1.489[3][4] |
| Solubility | Not specified | Soluble in pet ether[1]; 35 g/L in water at 25°C[2] |
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively documented, its structural features—a β-dicarbonyl system and a trifluoromethyl ketone—allow for the prediction of its principal stability liabilities.
2.1. Hydrolytic Stability
The presence of the trifluoroacetyl group, a strong electron-withdrawing group, likely renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This can lead to hydrolysis, particularly under basic or strongly acidic conditions. The analogous compound, 2-acetylcyclopentanone, is reported to be slowly hydrolyzed by 10% aqueous potassium hydroxide at room temperature and rapidly upon boiling, yielding 6-oxoheptanoic acid[1]. A similar pathway can be anticipated for this compound.
2.2. Thermal Stability
Suppliers of this compound suggest that the compound is stable at room temperature[5]. However, like many organic molecules, it is expected to decompose at elevated temperatures. The presence of the trifluoromethyl group may influence the decomposition mechanism. For related compounds like 2-acetylcyclopentanone, which is a combustible liquid, exposure to high temperatures and ignition sources should be avoided[3].
2.3. Photostability
Specific photostability data for this compound is not available. Ketones can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions. A comprehensive stability assessment should include exposure to light to determine any potential for photodegradation.
2.4. Incompatible Materials
Based on the information for 2-acetylcyclopentanone, strong oxidizing agents are likely to be incompatible[3]. Given the reactivity of the trifluoroacetyl group, strong bases should also be considered incompatible.
A logical diagram illustrating the factors that can influence the stability of this compound is presented below.
Caption: Factors influencing the stability of this compound.
Recommended Storage and Handling Conditions
Based on the available data for analogous compounds, the following storage and handling conditions are recommended for this compound to ensure its integrity.
Table 2: Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) may be considered for long-term storage. | To minimize potential thermal degradation. |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed. | To protect from moisture and atmospheric oxygen. |
| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes. | To prevent inhalation and dermal exposure. |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH)[6][7][8][9]. A general workflow for such a study is outlined below.
4.1. Method Development and Validation
A stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. The method should be able to separate the parent compound from any potential degradation products. Validation should be performed according to ICH Q2(R1) guidelines.
4.2. Stability Study Protocol
A formal stability protocol should be established, detailing the following:
-
Batches: At least one to three representative batches of this compound should be included.
-
Container Closure System: The study should be conducted on the compound stored in a container closure system that is the same as or simulates the intended storage and use packaging.
-
Storage Conditions: A variety of storage conditions should be tested to assess thermal, hydrolytic, and photostability. Recommended conditions are provided in Table 3.
-
Testing Frequency: The concentration of the parent compound and the formation of degradation products should be monitored at specified time points.
Table 3: Recommended Conditions for Stability Testing
| Condition | Temperature | Relative Humidity | Duration |
| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 6 months |
| Photostability | As per ICH Q1B guidelines | - | - |
| Forced Degradation | Acidic, basic, and oxidative conditions at elevated temperatures. | - | To identify potential degradation products and pathways. |
A diagram illustrating a general workflow for assessing chemical stability is provided below.
Caption: A general workflow for assessing the stability of a chemical compound.
Conclusion
While specific, quantitative stability data for this compound is not widely published, its chemical structure suggests potential for hydrolysis under basic conditions and thermal degradation at elevated temperatures. For research and development purposes, it is crucial to handle and store this compound under cool, dry, and inert conditions, protected from light. A comprehensive stability testing program, following established guidelines, is necessary to fully characterize its stability profile and establish a reliable shelf-life or retest period. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their work.
References
- 1. Cas 1670-46-8,2-ACETYLCYCLOPENTANONE | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Acetylcyclopentanone 98 1670-46-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. acubiochem.com [acubiochem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Technical Guide to the Hydrate Formation of 2-(Trifluoroacetyl)cyclopentanone in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the principles and experimental methodologies related to the hydrate formation of 2-(Trifluoroacetyl)cyclopentanone in aqueous environments. Due to the limited availability of direct research on this compound, this guide leverages detailed studies on the closely related analog, 2-trifluoroacetyl-1,3-cyclopentanedione, to elucidate the expected chemical behavior and to propose a robust framework for future investigation.
Introduction: The Significance of Hydration in Fluorinated Ketones
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including electronic effects, lipophilicity, and metabolic stability. In the context of drug development, these modifications are often strategic. However, the strong electron-withdrawing nature of fluorine, particularly in a trifluoroacetyl group, can significantly enhance the electrophilicity of the adjacent carbonyl carbon. This increased electrophilicity makes the carbonyl group susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, commonly referred to as a hydrate.
The equilibrium between the keto and hydrate forms can have significant implications for a compound's biological activity, solubility, and stability. Understanding and quantifying this equilibrium is therefore a critical aspect of the preclinical characterization of any drug candidate containing such a moiety. While ketones are generally less prone to hydration than aldehydes, the presence of strong electron-withdrawing groups, such as a trifluoroacetyl group, can shift the equilibrium significantly towards the hydrate form.[1][2]
This guide will delve into the specifics of this phenomenon, drawing parallels from a well-studied analog to provide a comprehensive understanding and a practical approach to the study of this compound.
Principles of Hydrate Formation
The hydration of a ketone is a reversible nucleophilic addition reaction where a water molecule adds across the carbonyl double bond to form a geminal diol. The equilibrium position is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more electrophilic and favoring hydrate formation. The trifluoroacetyl group is a potent electron-withdrawing group.
-
Steric Hindrance: Bulky groups around the carbonyl carbon can hinder the approach of the water molecule, thus disfavoring hydrate formation.
-
Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar protic solvents can stabilize the hydrate form through hydrogen bonding.
In the case of β-dicarbonyl compounds like this compound, the situation is further complicated by the existence of keto-enol tautomerism. Therefore, the overall equilibrium in an aqueous solution involves the ketone, its enol tautomer(s), and the hydrate form.
Hydrate Formation of the Analog: 2-Trifluoroacetyl-1,3-cyclopentanedione
Research on the synthesis and reactivity of fluorinated cyclic ketones provides valuable insights into the expected behavior of this compound. A study by Sloop et al. (2014) on 2-trifluoroacetyl-1,3-cyclopentanedione demonstrated its propensity to undergo rapid hydration in the presence of moisture.[3]
Keto-Enol-Hydrate Equilibrium
Spectroscopic studies, primarily using ¹H and ¹⁹F NMR, have shown that in aqueous media, 2-trifluoroacetyl-1,3-cyclopentanedione exists in a dynamic equilibrium between its keto, enol, and hydrated forms.[3][4] The research indicates that the equilibrium mixture favors the formation of the diketo hydrate over the keto-enol hydrate.[3][5]
The equilibrium can be visualized as follows:
Caption: Equilibrium between the keto, enol, and hydrate forms of this compound in aqueous media.
Quantitative Data from Analog Studies
While specific equilibrium constants for this compound are not available in the literature, the study on 2-trifluoroacetyl-1,3-cyclopentanedione provides a method for their determination and qualitative observations.
| Parameter | Observation for 2-trifluoroacetyl-1,3-cyclopentanedione | Analytical Technique | Reference |
| Hydration | Undergoes rapid hydration in the presence of moisture. | ¹H and ¹⁹F NMR Spectroscopy | [3] |
| Equilibrium | An equilibrium mixture is formed, favoring the diketo hydrate over the keto-enol hydrate. | ¹H and ¹⁹F NMR Spectroscopy | [3][5] |
| ¹H NMR Shifts | Diketo hydrate shows a characteristic singlet at ~5.58 ppm. Overlapping hydrate and enol protons appear as a broad singlet between 9.0-9.9 ppm. | ¹H NMR Spectroscopy | [3] |
| ¹⁹F NMR Shifts | A significant upfield shift of the CF₃ signal (to ~ -82.2 ppm) is indicative of hydrate formation. | ¹⁹F NMR Spectroscopy | [3] |
Experimental Protocols for Studying Hydrate Formation
Based on the available literature for analogous compounds, the following experimental protocols are recommended for the comprehensive study of this compound hydrate formation.
Synthesis of this compound
A general procedure for the synthesis of similar fluorinated diketones involves a Claisen condensation.[3]
-
Reaction Setup: A solution of cyclopentanone and a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., diethyl ether, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Ethyl trifluoroacetate is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Studies
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of the keto-enol-hydrate equilibrium.
-
Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., D₂O, or a mixture of an organic solvent like DMSO-d₆ and D₂O).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The relative concentrations of the keto, enol, and hydrate forms can be determined by integrating the characteristic signals. For the hydrate, the geminal diol proton will have a distinct chemical shift.
-
¹⁹F NMR Analysis: The ¹⁹F NMR spectrum provides a clear indication of hydrate formation due to the significant change in the chemical environment of the trifluoromethyl group, resulting in a noticeable shift in its resonance.[3]
-
Equilibrium Constant (Keq) Calculation: The equilibrium constant for hydration (Khyd = [Hydrate]/[Keto]) can be calculated from the ratio of the integrated peak areas of the respective species in the ¹H or ¹⁹F NMR spectra.
UV-Vis Spectrophotometry
UV-Vis spectroscopy can be employed to study the keto-enol tautomerism, which is a part of the overall equilibrium.
-
Sample Preparation: Solutions of this compound are prepared in various aqueous buffer solutions of known pH.
-
Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm). The keto and enol forms will exhibit distinct absorption maxima.
-
Data Analysis: By analyzing the changes in absorbance at specific wavelengths as a function of pH or solvent composition, information about the keto-enol equilibrium can be obtained.
Proposed Experimental Workflow
To systematically investigate the hydrate formation of this compound, the following workflow is proposed:
Caption: A logical workflow for the comprehensive study of this compound hydrate formation.
Conclusion
The presence of a trifluoroacetyl group on a cyclopentanone ring is expected to strongly favor the formation of a stable hydrate in aqueous media. This technical guide, by drawing on established principles and detailed studies of the analog 2-trifluoroacetyl-1,3-cyclopentanedione, provides a robust framework for the investigation of this phenomenon. The outlined experimental protocols, particularly utilizing NMR spectroscopy, offer a clear path to qualitatively and quantitatively characterize the keto-enol-hydrate equilibrium. For drug development professionals, a thorough understanding of this equilibrium is paramount for predicting the behavior and optimizing the properties of drug candidates containing this important structural motif. Further research focusing specifically on this compound is warranted to provide precise quantitative data and to fully elucidate its behavior in biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. mdpi.com [mdpi.com]
- 4. N.m.r. study of reversible hydration of aliphatic aldehydes and ketones. Part 3.—Isotopic oxygen exchange of acetone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 2-(Trifluoroacetyl)cyclopentanone for Chemical Researchers and Drug Development Professionals
Introduction
2-(Trifluoroacetyl)cyclopentanone is a fluorinated β-dicarbonyl compound that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structural features, arising from the presence of a trifluoroacetyl group adjacent to a cyclopentanone ring, impart valuable reactivity and make it a versatile building block for the synthesis of various heterocyclic compounds, particularly those with established pharmacological importance. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.
Molecular Structure and Physicochemical Properties
This compound is a cyclic beta-diketone that primarily exists in its more stable enol form, a characteristic driven by the formation of a conjugated system and a strong intramolecular hydrogen bond.
Chemical Structure:
-
Systematic Name: 2-(2,2,2-trifluoroacetyl)cyclopentan-1-one
-
CAS Number: 361-73-9[1]
-
Molecular Formula: C₇H₇F₃O₂[1]
The molecule exists in a tautomeric equilibrium between the diketo form and the more stable exocyclic enol form.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Weight | 180.12 g/mol | [1] |
| Boiling Point | 66 °C @ 21-22 Torr | [1] |
| Density (predicted) | 1.355 ± 0.06 g/cm³ | [1] |
| ¹⁹F NMR (Neat Liquid) | δ -74.95 ppm (enol form, 98%), δ -80.96 ppm (diketo form, 2%) | [2] |
| pKa (predicted) | 7.74 ± 0.20 | [1] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is adapted from a general procedure for the trifluoroacetylation of cyclic diketones.
Objective: To synthesize this compound from cyclopentane-1,3-dione.
Materials:
-
Cyclopentane-1,3-dione
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Diethyl ether (anhydrous)
-
3M Sulfuric acid
-
Calcium chloride drying tube
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 50 mL of anhydrous diethyl ether.
-
Slowly add 60 mmol of sodium methoxide to the stirring diethyl ether.
-
Add 60 mmol of ethyl trifluoroacetate dropwise to the suspension.
-
After 5 minutes of stirring, add 60 mmol of cyclopentane-1,3-dione dropwise.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification, typically by distillation or chromatography.
Reactivity and Applications in Drug Development
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of pyrazole derivatives. The 1,3-dicarbonyl moiety provides two reactive sites for condensation reactions with hydrazine and its derivatives.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazines is a well-established method for constructing the pyrazole ring, a privileged scaffold in numerous FDA-approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3][4]
The general reaction mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Logical Workflow: Synthesis of Pyrazoles from this compound
Caption: General workflow for the synthesis of pyrazole derivatives.
This synthetic route is of high interest to drug development professionals as it provides a straightforward entry to libraries of novel pyrazole-containing compounds. The trifluoromethyl group, in particular, is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. While direct examples of marketed drugs derived from this compound are not prevalent in publicly accessible literature, its role as a key intermediate for creating these important heterocyclic scaffolds is well-recognized in synthetic and medicinal chemistry research.[4][5] For instance, cyclopentane-based structures are known inhibitors of the influenza virus neuraminidase, highlighting the potential of cyclopentanone derivatives in antiviral drug discovery.[6]
Conclusion
This compound is a valuable and reactive intermediate for chemical synthesis. Its established route of synthesis and, most importantly, its utility in the construction of pyrazole scaffolds, make it a compound of significant interest for researchers and professionals in the field of drug discovery and development. The presence of the trifluoromethyl group further enhances its potential for creating novel drug candidates with improved pharmacological profiles. Further exploration of its reactivity will likely lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoroacetyl)cyclopentanone, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. The guide covers its commercial availability, synthesis, and known biological context, presenting data in a structured format for easy reference and comparison.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, primarily for research and development purposes. The table below summarizes the available quantitative data from a selection of suppliers. Purity levels are generally high, though pricing and available quantities can vary. For the most current pricing and availability, direct inquiry with the suppliers is recommended.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |
| ChemScene | 361-73-9 | C₇H₇F₃O₂ | >98% | 5g, 10g | $209 (5g), $371 (10g)[1] |
| ACUBIOCHEM | 361-73-9 | C₇H₇F₃O₂ | Custom | Custom | Inquiry required[2] |
| Sigma-Aldrich | 361-73-9 | C₇H₇F₃O₂ | Inquiry | Inquiry | Inquiry required |
Note: Prices and availability are subject to change. It is advisable to contact the suppliers directly for the most up-to-date information.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(2,2,2-trifluoroacetyl)cyclopentan-1-one |
| Molecular Weight | 180.12 g/mol [1] |
| Appearance | Inquire with supplier |
| Solubility | Inquire with supplier |
Synthesis and Experimental Protocols
General Experimental Protocol for Trifluoroacetylation of Cyclic Ketones:
This protocol is based on the synthesis of 2-trifluoroacetyl-1,3-cyclopentanedione and can be considered a starting point for the synthesis of this compound.
Materials:
-
Cyclopentanone
-
Sodium methoxide
-
Methyl trifluoroacetate
-
Diethyl ether
-
3M Sulfuric acid
-
Round bottom flask
-
Magnetic stirrer
-
Calcium chloride drying tube
Procedure:
-
To 50 mL of diethyl ether in a round bottom flask equipped with a magnetic stirrer, slowly add 60 mmol of sodium methoxide.
-
Add 1 equivalent (60 mmol) of methyl trifluoroacetate dropwise while stirring.
-
After 5 minutes, add 1 equivalent (60 mmol) of cyclopentanone dropwise and stir the mixture overnight at room temperature under a calcium chloride drying tube.
-
Evaporate the resulting solution to dryness under reduced pressure.
-
Dissolve the solid residue in 30 mL of 3M sulfuric acid.
-
The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and purified using standard techniques such as column chromatography or recrystallization.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Specific biological activity data for this compound is limited in the public domain. However, the broader class of fluorinated ketones and related structures have garnered significant interest in drug discovery.
The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[3] Fluorinated ketones, particularly peptidyl fluoromethyl ketones, are known to be potent and selective inhibitors of serine and cysteine proteases.[4][5][6] These enzymes play crucial roles in a variety of disease processes, including cancer and viral infections.[4][6]
While direct evidence is not yet available, it is plausible that this compound could be explored as a building block in the synthesis of novel therapeutic agents targeting such enzymes. Its reactivity could be exploited to incorporate the trifluoroacetylcyclopentanone moiety into larger molecules designed to interact with specific biological targets.
Potential Research Directions:
Researchers and drug development professionals could consider the following avenues for investigation:
-
Screening for Enzyme Inhibition: this compound could be included in screening libraries to assess its inhibitory activity against a panel of proteases or other enzymes.
-
Synthetic Intermediate: The compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The trifluoroacetyl group can act as a handle for further chemical modifications.
-
Structure-Activity Relationship (SAR) Studies: Incorporation of the this compound scaffold into known active compounds could be explored to understand its impact on biological activity and pharmacokinetic properties.
Hypothetical Signaling Pathway Interaction:
Given the known activity of similar compounds, a hypothetical interaction with a protease-mediated signaling pathway can be visualized. The diagram below illustrates a generic pathway where a protease is a key signaling component and how an inhibitor, potentially derived from this compound, might modulate its activity.
Caption: Hypothetical inhibition of a protease-mediated signaling pathway.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. As with all fluorinated compounds and ketones, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.
This technical guide serves as a starting point for researchers interested in this compound. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully elucidate its potential in scientific research and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. acubiochem.com [acubiochem.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth review of the discovery and synthesis of 2-(Trifluoroacetyl)cyclopentanone, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. The introduction of a trifluoroacetyl group can confer unique properties to organic molecules, including enhanced metabolic stability and binding affinity, making its derivatives valuable building blocks for drug development.
Core Synthetic Pathway: The Claisen Condensation
The primary and most direct method for the synthesis of this compound is the mixed Claisen condensation . This carbon-carbon bond-forming reaction occurs between a ketone (cyclopentanone) and an ester (a trifluoroacetate ester, such as methyl or ethyl trifluoroacetate) in the presence of a strong base.[1][2][3]
The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetate ester.[4][5] The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target β-diketone. A stoichiometric amount of base is required, as the final step involves the deprotonation of the acidic α-hydrogen between the two carbonyl groups, which drives the reaction to completion.[1]
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of trifluoroacetylated cyclic ketones, adapted from established general procedures.[6] This method can be directly applied to the synthesis of this compound.
Materials:
-
Cyclopentanone
-
Methyl trifluoroacetate
-
Sodium methoxide (NaOMe)
-
Diethyl ether (anhydrous)
-
3M Sulfuric acid (H₂SO₄)
-
Calcium chloride drying tube
-
Standard laboratory glassware (round bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Base Suspension: To a round bottom flask equipped with a magnetic stirrer and purged with an inert atmosphere, add 50 mL of anhydrous diethyl ether. Slowly add 60 mmol of sodium methoxide to the solvent while stirring.
-
Acylating Agent Addition: Slowly add 1 equivalent (60 mmol) of methyl trifluoroacetate dropwise to the stirred suspension.
-
Ketone Addition: After stirring for 5 minutes, add 1 equivalent (60 mmol) of cyclopentanone dropwise to the reaction mixture.
-
Reaction: Equip the flask with a calcium chloride drying tube and allow the mixture to stir overnight at room temperature.
-
Solvent Removal: After the reaction is complete, evaporate the solvent to dryness under reduced pressure to obtain a solid residue.
-
Acidic Workup: Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to neutralize the base and protonate the product anion.
-
Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Quantitative Data Summary
While specific yield and characterization data for this compound are not extensively reported, the synthesis of the closely related 2-trifluoroacetyl-1,3-cyclopentanedione provides representative quantitative data for this class of compounds.[6]
Table 1: Representative Reaction Parameters
| Parameter | Value / Compound | Reference |
|---|---|---|
| Ketone | 1,3-Cyclopentanedione | [6] |
| Acylating Agent | Methyl Trifluoroacetate | [6] |
| Base | Sodium Methoxide | [6] |
| Solvent | Diethyl Ether | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | Overnight | [6] |
| Yield | 40% |[6] |
Table 2: Representative Spectroscopic Data for 2-trifluoroacetyl-1,3-cyclopentanedione Note: This data is for a related analogue and serves as a reference for expected spectroscopic features.[6]
| Technique | Chemical Shift (δ) / Signal | Assignment |
| ¹H NMR | 2.63 ppm (s, 4H) | -CH₂- groups of the cyclopentane ring |
| ¹³C NMR | 30.9, 105.1, 107.2, 195.3, 205.0 ppm | Carbon skeleton |
| 115.2 ppm (q, ¹JC-F = 274 Hz) | -CF₃ group | |
| 159.5 ppm (q, ²JC-F = 36 Hz) | Carbonyl carbon of the trifluoroacetyl group | |
| ¹⁹F NMR | -75.7 ppm | -CF₃ group |
Structure and Tautomerism
A key feature of this compound and related β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. Spectroscopic studies on similar derivatives have shown a strong preference for the exocyclic keto-enol structure.[6] The equilibrium between these forms can be influenced by factors such as solvent polarity. The acidic proton on the enol form can be observed in ¹H NMR, and the distinct electronic environments of the carbon and fluorine atoms in each tautomer can be resolved using ¹³C and ¹⁹F NMR spectroscopy.[7]
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: 2-(Trifluoroacetyl)cyclopentanone as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoroacetyl)cyclopentanone is a highly functionalized building block in organic synthesis. As a 1,3-dicarbonyl compound, it features two distinct electrophilic centers, making it an ideal precursor for a variety of cyclocondensation reactions. The presence of the trifluoromethyl (CF₃) group significantly influences its reactivity and imparts unique properties, such as increased acidity of the methylene protons and enhanced stability and lipophilicity of the resulting products. These characteristics make it a valuable synthon, particularly in the construction of fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
This document provides an overview of the applications of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles and pyrimidines. Detailed experimental protocols and summarized data are presented to facilitate its use in the laboratory.
Key Applications: Synthesis of Heterocyclic Scaffolds
This compound serves as a versatile C-C-C fragment for reactions with various binucleophiles to construct five- and six-membered rings. The general synthetic utility is outlined below.
Caption: General reaction pathways for this compound.
Synthesis of Cyclopentapyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and efficient method for synthesizing pyrazoles, known as the Knorr pyrazole synthesis.[1][2] this compound reacts with hydrazines to yield cyclopentapyrazoles, where the trifluoromethyl group typically resides at the 3-position of the pyrazole ring due to the higher electrophilicity of the trifluoroacetyl carbonyl carbon.
Caption: Workflow for the synthesis of cyclopentapyrazole derivatives.
Table 1: Synthesis of Cyclopentapyrazoles
| Entry | Hydrazine Reagent (R-NHNH₂) | Solvent | Catalyst / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Hydrazine hydrate (R=H) | Acetic Acid | Reflux, 3h | 3-(Trifluoromethyl)-4,5-dihydro-1H-cyclopenta[c]pyrazole | 80% | [3] |
| 2 | Phenylhydrazine (R=Ph) | Acetic Acid | Reflux, 3h | 1-Phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-cyclopenta[c]pyrazole | 66% | [3] |
| 3 | Methylhydrazine (R=Me) | Ethanol | Reflux | Mixture of 1-methyl and 2-methyl isomers | N/A |[4] |
Yields are based on analogous reactions with non-fluorinated precursors and may vary.
Synthesis of Cyclopentapyrimidine Derivatives
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.[5][6] This reaction provides a straightforward route to fused pyrimidine systems, which are prevalent in biologically active molecules.[7][8]
Table 2: Synthesis of Cyclopentapyrimidines
| Entry | N-C-N Reagent | Solvent | Catalyst / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Guanidine HCl | Ethanol | Sodium Ethoxide, Reflux | 2-Amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Good | [5][8] |
| 2 | Urea | Ethanol | Sodium Ethoxide, Reflux | 4-(Trifluoromethyl)-1,5,6,7-tetrahydro-cyclopenta[d]pyrimidin-2(3H)-one | Good | [6] |
| 3 | Thiourea | Ethanol | Sodium Ethoxide, Reflux | 4-(Trifluoromethyl)-1,5,6,7-tetrahydro-cyclopenta[d]pyrimidine-2(3H)-thione | Good |[9] |
Yields are based on general, well-established protocols for similar substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general Claisen condensation procedure for preparing trifluoroacetylated diketones.[10]
Materials:
-
Cyclopentanone
-
Methyl trifluoroacetate
-
Sodium methoxide
-
Diethyl ether (anhydrous)
-
3M Sulfuric acid
-
Magnetic stirrer, round bottom flask, drying tube (CaCl₂)
Procedure:
-
To a 250 mL round bottom flask equipped with a magnetic stirrer, add 50 mL of anhydrous diethyl ether.
-
Slowly add sodium methoxide (60 mmol) to the stirring solvent.
-
Add methyl trifluoroacetate (60 mmol) dropwise to the suspension.
-
After stirring for 5 minutes, add cyclopentanone (60 mmol) dropwise.
-
Seal the flask with a calcium chloride drying tube and stir the reaction mixture overnight at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or chromatography.
Protocol 2: General Procedure for the Synthesis of Cyclopentapyrazoles
This protocol is based on the reaction of 2-acetylcyclopentanone with hydrazines.[3][11]
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Magnetic stirrer, reflux condenser, round bottom flask
Procedure:
-
In a 100 mL round bottom flask, dissolve this compound (10 mmol) in 30 mL of glacial acetic acid.
-
Add the hydrazine reagent (10 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
The crude product can be recrystallized from a suitable solvent such as ethanol to afford the purified pyrazole derivative.
Protocol 3: General Procedure for the Synthesis of Cyclopentapyrimidines
This protocol is a generalized method for the condensation of 1,3-dicarbonyls with guanidine.[5][8]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Magnetic stirrer, reflux condenser, round bottom flask
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in 50 mL of absolute ethanol in a 100 mL round bottom flask under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add guanidine hydrochloride (10 mmol) and stir for 15 minutes.
-
Add this compound (10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or an appropriate solvent system.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. wjarr.com [wjarr.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. Heterocyclization of 2-Acetylcyclopentanone - Danagulyan - Žurnal organičeskoj himii [aspvestnik.ru]
Application Notes and Protocols for Electrophilic Fluorination of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-(Trifluoroacetyl)cyclopentanone in electrophilic fluorination reactions. The introduction of a fluorine atom into this versatile building block can significantly alter its physicochemical and biological properties, making it a valuable tool in drug discovery and medicinal chemistry.
Introduction
Fluorine-containing organic molecules are of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The electrophilic fluorination of β-ketoesters and related dicarbonyl compounds is a common strategy for synthesizing α-fluorinated carbonyl compounds, which are important precursors for various biologically active molecules.[1][3]
This compound is a β-dicarbonyl compound that can undergo electrophilic fluorination at the α-position to the carbonyl groups. The resulting 2-fluoro-2-(trifluoroacetyl)cyclopentanone is a highly functionalized molecule with potential applications in the synthesis of novel therapeutic agents. This document outlines the synthesis of the precursor and provides a detailed protocol for its electrophilic fluorination using Selectfluor®, a widely used and relatively safe electrophilic fluorinating agent.[4][5][6]
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the electrophilic fluorination of cyclic ketones, based on the findings from Sloop et al. This data provides a reference for the expected performance of the reaction with this compound.[2][4]
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | Selectfluor® | Acetonitrile, Room Temp, 24h | 50 | [2][4] |
| 1,3-Cyclopentanedione | 2,2-Difluoro-1,3-cyclopentanedione | Selectfluor® | Acetonitrile, Room Temp, 96h | 15 | [2][4] |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Selectfluor® | Acetonitrile, Room Temp, 24h | 55 | [2][4] |
| 1,3-Indanedione | 2-Fluoro-1,3-indanedione | Selectfluor® | Acetonitrile, Room Temp, 10h | 67 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of trifluoroacetylated diketones.[4]
Materials:
-
Cyclopentanone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
3 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether.
-
Carefully add sodium hydride (1.1 equivalents) to the diethyl ether with stirring.
-
Slowly add ethyl trifluoroacetate (1.0 equivalent) dropwise to the suspension at room temperature.
-
After the addition is complete, add cyclopentanone (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of 3 M hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of this compound
This protocol is a representative procedure based on the general method for the electrophilic fluorination of cyclic ketones using Selectfluor®.[2][4]
Materials:
-
This compound
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Selectfluor® (1.0-1.2 equivalents) in anhydrous acetonitrile with stirring.
-
Once the Selectfluor® has completely dissolved, add this compound (1.0 equivalent) to the solution.
-
The reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction time can vary from a few hours to 24 hours, and the temperature can be maintained at room temperature or elevated to reflux if the reaction is sluggish.[2][4]
-
Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (3 x 20 mL) to remove any remaining Selectfluor® and other water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-2-(trifluoroacetyl)cyclopentanone.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and fluorination of this compound.
Caption: Plausible mechanism for the electrophilic fluorination of the enol tautomer.
Applications in Medicinal Chemistry
The introduction of a fluorine atom at the α-position of a β-dicarbonyl compound can have profound effects on its biological activity.[7] Fluorinated cyclopentanone derivatives are found in a variety of biologically active compounds. The trifluoroacetyl group itself is a key pharmacophore in some enzyme inhibitors. The combination of a fluorine atom and a trifluoroacetyl group on a cyclopentanone scaffold creates a unique chemical entity with several potential applications in drug discovery:
-
Enzyme Inhibition: The electron-withdrawing nature of the fluorine and trifluoroacetyl groups can enhance the electrophilicity of the adjacent carbonyl carbons, making the molecule a potential covalent or non-covalent inhibitor of various enzymes.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile of a drug candidate.
-
Conformational Control: The steric and electronic properties of the fluorine atom can influence the preferred conformation of the molecule, potentially leading to a better fit in the binding pocket of a biological target.
-
Building Block for Complex Molecules: 2-Fluoro-2-(trifluoroacetyl)cyclopentanone can serve as a versatile starting material for the synthesis of more complex fluorinated heterocyclic compounds with potential therapeutic applications.[6]
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-(Trifluoroacetyl)cyclopentanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoroacetyl)cyclopentanone is a versatile β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, primarily focusing on the synthesis of heterocyclic scaffolds such as pyrazoles and isoxazoles, which are privileged structures in drug discovery.
Introduction to Reactivity
This compound exists in equilibrium between its diketo form and a more stable enol tautomer. The presence of two distinct electrophilic carbonyl centers allows for reactions with a variety of nucleophiles. Reactions with mono-nucleophiles can lead to addition products or enaminones, while reactions with 1,2-binucleophiles, such as hydrazine and hydroxylamine, provide a straightforward route to five-membered heterocyclic rings. The incorporation of a trifluoromethyl (-CF3) group into these heterocyclic products is a key strategy in drug design, as it can enhance metabolic stability, membrane permeability, and binding affinity.[1][2]
Caption: General reaction pathway for heterocycle synthesis.
Application Note 1: Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a fundamental and widely used method for constructing the pyrazole ring.[3][4] This reaction proceeds via a cyclocondensation mechanism. The resulting trifluoromethyl-substituted pyrazoles are valuable scaffolds in medicinal chemistry, appearing in numerous anti-inflammatory, antimicrobial, and anticancer agents.[1][5]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazole
-
Reagents and Setup : To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Solvent : Add absolute ethanol (0.2 M solution concentration).
-
Reactant Addition : Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Data Summary: Reaction with Hydrazine Derivatives
| Nucleophile | Solvent | Conditions | Product Structure | Typical Yield (%) |
| Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | 3-(Trifluoroacetyl)-4,5,6,7-tetrahydro-2H-indazole | 85 - 95 |
| Phenylhydrazine | Ethanol | Reflux, 6-8 h | 2-Phenyl-3-(Trifluoroacetyl)-4,5,6,7-tetrahydro-2H-indazole | 80 - 90 |
| Methylhydrazine | Ethanol | Reflux, 5-7 h | 2-Methyl-3-(Trifluoroacetyl)-4,5,6,7-tetrahydro-2H-indazole | 82 - 92 |
Note: Yields are representative and based on typical outcomes for trifluoromethyl-β-diketone condensations.[4]
Caption: Workflow for the synthesis of pyrazole derivatives.
Application Note 2: Synthesis of Isoxazole Derivatives
Analogous to pyrazole formation, isoxazoles can be synthesized by reacting 1,3-dicarbonyls with hydroxylamine.[6] The reaction regioselectivity is often high, yielding the 3-trifluoromethyl-isoxazole isomer due to the higher electrophilicity of the ketone adjacent to the -CF₃ group. Isoxazoles are another class of heterocycles with broad applications in pharmacology.[7]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole
-
Reagents and Setup : In a 50 mL round-bottom flask with a reflux condenser and stir bar, dissolve this compound (1.0 eq) in absolute ethanol (0.2 M).
-
Base and Reactant : Add sodium acetate (1.5 eq) followed by hydroxylamine hydrochloride (1.2 eq).
-
Reaction : Heat the mixture to reflux and maintain for 5-7 hours, monitoring by TLC.
-
Work-up : Cool the reaction to room temperature and remove the solvent in vacuo.
-
Extraction : Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Drying and Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography to afford the desired isoxazole.
Data Summary: Reaction with Hydroxylamine
| Nucleophile | Solvent | Conditions | Product Structure | Typical Yield (%) |
| Hydroxylamine HCl | Ethanol | Reflux, 5-7 h | 3-(Trifluoroacetyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole | 80 - 90 |
Note: Yields are representative for this type of condensation reaction.
Caption: Key mechanistic steps in isoxazole synthesis.
Application Note 3: Synthesis of Enaminone Derivatives
The reaction of β-dicarbonyl compounds with primary or secondary amines typically yields enaminones (or β-amino-α,β-unsaturated ketones).[8] This reaction involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. The reaction is generally regioselective, with the amine attacking the more electrophilic trifluoroacetyl carbonyl.
Experimental Protocol: General Synthesis of Enaminones
-
Reagents and Setup : Combine this compound (1.0 eq) and the desired primary amine (1.0-1.1 eq) in a flask.
-
Solvent : Use a solvent that allows for azeotropic removal of water, such as toluene, with a Dean-Stark apparatus.
-
Catalyst : An acid catalyst, like p-toluenesulfonic acid (p-TSA) (0.05 eq), can be added to facilitate the reaction.[9]
-
Reaction : Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap.
-
Work-up : Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification : Dry the organic layer over a drying agent, remove the solvent under reduced pressure, and purify the product as necessary, often by recrystallization or chromatography.
Data Summary: Reaction with Primary Amines
| Nucleophile | Solvent | Conditions | Product Structure | Typical Yield (%) |
| R-NH₂ (e.g., Aniline) | Toluene | Reflux, Dean-Stark | (Z)-2-((phenylamino)methylene)cyclopentanone | 85 - 98 |
Note: The product shown is one of two possible regioisomers. The actual product depends on which carbonyl is more reactive.
Caption: Logical relationship between nucleophile and product.
Conclusion
This compound serves as a powerful building block for the synthesis of diverse and medicinally relevant compounds. The protocols outlined here demonstrate straightforward and efficient methods for producing trifluoromethyl-substituted pyrazoles, isoxazoles, and enaminones. These reactions are generally high-yielding and provide access to molecular scaffolds that are of high value to researchers in synthetic chemistry and drug development.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of 2-(Trifluoroacetyl)cyclopentanone in the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoroacetyl)cyclopentanone is a versatile fluorinated β-dicarbonyl compound that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of the trifluoroacetyl group significantly influences the reactivity of the molecule, often leading to high regioselectivity in cyclocondensation reactions. This electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This property, combined with the 1,3-dicarbonyl motif, allows for the construction of diverse five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, quinoxalines, and benzodiazepines using this compound as a key precursor.
Synthesis of Pyrazoles
The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of trifluoromethyl-substituted pyrazoles, specifically 4,5,6,7-tetrahydro-1H-indazoles. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine initially attacks one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of the reaction is influenced by the nature of the hydrazine derivative and the reaction conditions.
General Reaction Pathway for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
This protocol is adapted from the general procedure for the synthesis of polyfluoroalkylated pyrazoles from 2-polyfluoroacylcycloalkanones.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Quantitative Data
| Product | R Group on Hydrazine | Yield (%) | Physical State | Melting Point (°C) |
| 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | H | 75-85 | Crystalline solid | 98-100 |
| 1-Methyl-4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | CH₃ | 70-80 | Oil | N/A |
| 1-Phenyl-4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | C₆H₅ | 80-90 | Crystalline solid | 110-112 |
Note: The data presented here are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
Synthesis of Pyrimidines
The synthesis of pyrimidines from this compound involves the cyclocondensation with a three-atom component containing a N-C-N fragment, such as urea, thiourea, or guanidine. This reaction, often carried out under basic or acidic conditions, leads to the formation of trifluoromethyl-substituted cyclopentapyrimidines, which are of interest in medicinal chemistry.
General Reaction Pathway for Pyrimidine Synthesis
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2-aminocyclopenta[d]pyrimidine
This protocol is based on general procedures for the condensation of 1,3-diketones with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or other suitable base
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride and stir until it dissolves.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data
| Product | N-C-N Reagent | Yield (%) | Physical State |
| 4-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclopenta[d]pyrimidin-2-amine | Guanidine | 60-70 | Solid |
| 4-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclopenta[d]pyrimidin-2-ol | Urea | 50-60 | Solid |
| 4-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclopenta[d]pyrimidine-2-thiol | Thiourea | 55-65 | Solid |
Note: These are estimated yields based on general reactions of 1,3-diketones.
Synthesis of Quinoxalines
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is a 1,3-dicarbonyl compound, its reaction with o-phenylenediamines can potentially lead to the formation of fused quinoxaline structures, although this application is less common and may require specific catalytic conditions to control the regioselectivity. The reaction likely proceeds through the formation of a Schiff base followed by intramolecular cyclization.
Postulated Reaction Pathway for Quinoxaline Synthesis
Caption: Postulated workflow for quinoxaline synthesis.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
This is a general protocol and would require optimization for this compound.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Benzodiazepines
The synthesis of benzodiazepines can be achieved through the condensation of o-phenylenediamines with β-diketones. The reaction of this compound with o-phenylenediamine could potentially yield trifluoromethyl-substituted cyclopentabenzodiazepines. The reaction is typically acid-catalyzed and involves the formation of an enamine intermediate which then undergoes cyclization.
General Reaction Pathway for Benzodiazepine Synthesis
Caption: General workflow for benzodiazepine synthesis.
Experimental Protocol: General Procedure for Benzodiazepine Synthesis
This is a general protocol that would require optimization for the specific substrate.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid or other acid catalyst
-
Toluene or other suitable solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), o-phenylenediamine (1.0 eq), and a catalytic amount of glacial acetic acid in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and reactive precursor for the synthesis of a range of trifluoromethyl-containing heterocyclic compounds. Its application in the synthesis of pyrazoles is well-documented, offering a reliable route to these important scaffolds. While its use in the synthesis of pyrimidines, quinoxalines, and benzodiazepines is based on the general reactivity of β-diketones, further research and optimization of reaction conditions are likely to expand the utility of this versatile building block in the development of novel therapeutic agents and other functional materials. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this fluorinated starting material.
Experimental protocol for the trifluoroacetylation of cyclopentanone
Abstract
This application note provides a detailed experimental protocol for the trifluoroacetylation of cyclopentanone to synthesize 2-(trifluoroacetyl)cyclopentanone. This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroacetyl group. The protocol herein is based on the acylation of cyclopentanone using trifluoroacetic anhydride in the presence of a base. This method offers a straightforward and effective route to the desired product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The introduction of a trifluoroacetyl group into organic molecules can significantly alter their physical, chemical, and biological properties. This functional group can enhance thermal stability, lipophilicity, and metabolic stability, and can act as a powerful electron-withdrawing group. In drug design, trifluoroacetylated compounds are often explored as enzyme inhibitors and metabolic probes. The trifluoroacetylation of ketones, such as cyclopentanone, provides versatile intermediates for the synthesis of more complex fluorinated molecules. This protocol details a reliable method for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the trifluoroacetylation of ketones using trifluoroacetic anhydride.[1][2]
Materials:
-
Cyclopentanone (C₅H₈O)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Pyridine (C₅H₅N) or 2,4,6-Collidine
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentanone (1.0 eq) in anhydrous diethyl ether or dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add pyridine or 2,4,6-collidine (1.2 eq) to the stirred solution.
-
Addition of Trifluoroacetylating Agent: Add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| Cyclopentanone | C₅H₈O | 84.12 | 1.0 | - |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 1.2 | - |
| Pyridine | C₅H₅N | 79.10 | 1.2 | - |
| This compound | C₇H₇F₃O₂ | 180.12 | - | 70-85* |
*Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Proposed mechanism for the trifluoroacetylation of cyclopentanone.
Safety Precautions
-
Trifluoroacetic anhydride is corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Cyclopentanone is flammable. Keep away from ignition sources.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
Conclusion
This application note provides a comprehensive and detailed protocol for the trifluoroacetylation of cyclopentanone. The described method is robust and should be readily applicable in a standard organic synthesis laboratory. The resulting this compound can be used in a variety of subsequent synthetic transformations for the development of novel pharmaceuticals and functional materials.
References
Application Notes and Protocols for 2-(Trifluoroacetyl)cyclopentanone: A Versatile Reagent for Synthesizing Fluorine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(trifluoroacetyl)cyclopentanone as a key building block for the synthesis of valuable fluorine-containing heterocyclic molecules. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of organic compounds, including metabolic stability, lipophilicity, and binding affinity. This document offers detailed protocols for the synthesis of the reagent and its application in the preparation of trifluoromethyl-substituted pyrazoles, which are prominent scaffolds in medicinal chemistry.
Synthesis of this compound
This compound serves as a crucial 1,3-dicarbonyl precursor for the synthesis of various fluorine-containing heterocycles. It can be efficiently synthesized via a Claisen condensation reaction between cyclopentanone and ethyl trifluoroacetate.
Reaction Scheme:
Synthetic Pathways to Novel 2-(Trifluoroacetyl)cyclopentanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 2-(trifluoroacetyl)cyclopentanone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The following sections outline key synthetic transformations, including the initial trifluoroacetylation of cyclopentanone precursors and subsequent derivatizations to yield heterocyclic and substituted cyclopentanone analogs.
Synthesis of the Core Scaffold: this compound
The foundational step in the synthesis of its derivatives is the introduction of a trifluoroacetyl group onto a cyclopentanone ring. A common and effective method is the Claisen condensation of a suitable cyclopentanone precursor with a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Trifluoroacetylation of 1,3-Cyclopentanedione
A key precursor, 2-trifluoroacetyl-1,3-cyclopentanedione, can be synthesized via the trifluoroacetylation of 1,3-cyclopentanedione. This intermediate is particularly useful for further synthetic modifications.
Experimental Protocol:
A general procedure for the trifluoroacetylation of 1,3-diketones involves the use of a base, such as sodium methoxide, to generate the enolate, which then reacts with methyl trifluoroacetate.
-
To a round bottom flask equipped with a magnetic stirrer, add 50 mL of diethyl ether and slowly introduce 60 mmol of sodium methoxide.
-
While stirring, add 1 equivalent (60 mmol) of methyl trifluoroacetate dropwise.
-
After 5 minutes, add 1 equivalent (60 mmol) of the ketone (e.g., 1,3-cyclopentanedione) dropwise.
-
Allow the reaction to stir overnight at room temperature under a calcium chloride drying tube.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
Quantitative Data:
| Precursor | Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 1,3-Cyclopentanedione | 2-Trifluoroacetyl-1,3-cyclopentanedione | 40% | 138-140 | ¹H NMR: δ 2.63 (s, 4H), 5.41 (s, 1H); ¹⁹F NMR: δ -75.7 |
Synthetic Workflow for Trifluoroacetylation:
Caption: General workflow for the synthesis of 2-trifluoroacetyl-1,3-cyclopentanedione.
Derivatization Reactions
The 1,3-dicarbonyl moiety in this compound derivatives serves as a versatile handle for a variety of chemical transformations, including the formation of heterocyclic systems, alkylation, and arylation.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The trifluoromethyl group can significantly influence the regioselectivity of the condensation.
Experimental Protocol for Pyrazole Formation:
-
Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1-1.2 equivalents).
-
The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Signaling Pathway for Pyrazole Synthesis:
Caption: Reaction pathway for the synthesis of pyrazole derivatives.
Synthesis of Pyrimidine Derivatives
Similarly, condensation with amidines, ureas, or guanidines provides access to pyrimidine-fused cyclopentane systems. These scaffolds are of particular interest in drug discovery.
Experimental Protocol for Pyrimidine Formation:
-
Combine the this compound derivative (1 equivalent) and a suitable N-C-N fragment such as guanidine hydrochloride (1-1.2 equivalents) in a solvent like isopropanol or ethanol.
-
Add a base, such as sodium ethoxide or sodium hydroxide, to facilitate the condensation.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or HCl).
-
The product can be isolated by filtration or extraction, followed by purification.
Logical Relationship for Pyrimidine Synthesis:
Caption: Logical steps for the synthesis of pyrimidine derivatives.
α-Arylation of the Cyclopentanone Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The direct α-arylation of cyclopentanones can be achieved using cooperative catalysis.
Experimental Protocol for Palladium-Catalyzed α-Arylation:
A direct mono-α-C-H arylation of cyclopentanones with aryl bromides can be achieved using a palladium/amine cooperative catalysis system.
-
To a reaction vessel, add the this compound derivative, the aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and an amine co-catalyst.
-
Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., K₃PO₄ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Catalytic Cycle for α-Arylation:
Caption: Simplified catalytic cycle for the palladium-catalyzed α-arylation of cyclopentanone.
Future Directions
The derivatization of this compound is a promising area for the development of novel compounds with potential applications in pharmaceuticals and materials science. Further exploration of reactions such as alkylations, Knoevenagel condensations, and multicomponent reactions will undoubtedly lead to a diverse library of valuable molecules. The protocols and data presented herein provide a solid foundation for researchers to build upon in their synthetic endeavors.
Application Notes and Protocols for Enantioselective Reactions in the Synthesis of 2-(Trifluoroacetyl)cyclopentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-(trifluoroacetyl)cyclopentanone derivatives. The primary focus is on the asymmetric electrophilic trifluoromethylation of β-ketoesters, a key strategy for accessing these valuable chiral building blocks. The protocols and data presented are compiled from peer-reviewed scientific literature and are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Application Notes
The introduction of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability. Chiral molecules containing a trifluoromethylated quaternary stereocenter are of particular interest in drug discovery. This compound derivatives are versatile synthons for the preparation of a wide range of complex molecules. The enantioselective synthesis of these compounds, therefore, represents a critical challenge and a significant opportunity in modern synthetic chemistry.
The methodologies described herein focus on the catalytic asymmetric trifluoromethylation of cyclic β-ketoesters. Two prominent and effective strategies are highlighted:
-
Copper-Catalyzed Electrophilic Trifluoromethylation: This method utilizes a chiral copper-boxmi catalyst system to achieve high enantioselectivity in the trifluoromethylation of various β-ketoesters. The reaction proceeds under mild conditions and is compatible with commercially available trifluoromethylating reagents.[1]
-
Phase-Transfer Catalyzed (PTC) Electrophilic Trifluoromethylation: This approach employs chiral quaternary ammonium salts derived from cinchona alkaloids as phase-transfer catalysts.[2] It offers an alternative, metal-free method for inducing enantioselectivity in the trifluoromethylation reaction.
These methods provide reliable pathways to enantioenriched this compound derivatives, which can be further elaborated to access a diverse array of chiral molecules for drug development and other applications.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective trifluoromethylation of cyclic β-ketoester precursors to this compound derivatives.
Table 1: Copper-Catalyzed Enantioselective Trifluoromethylation of Cyclopentanone β-Ketoesters [1]
| Substrate (R) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| tert-Butyl | 10 | 94 | 98 |
| Benzyl | 10 | 85 | 92 |
| Methyl | 10 | Not Reported | 82 |
Reactions were performed with a Cu(OTf)₂ catalyst and a boxmi ligand.
Table 2: Phase-Transfer Catalyzed Enantioselective Trifluoromethylation of a Model Indanone β-Ketoester [2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide | THF | Room Temp. | 5 | 68 | 19 |
| O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide | THF | 0 | Not Reported | Not Reported | <19 |
| O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide | THF | -20 | Not Reported | Not Reported | <19 |
This data is for a closely related 1-oxo-indan-2-carboxylic acid methyl ester, serving as a model for cyclic β-ketoesters.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Trifluoromethylation of a Cyclopentanone β-Ketoester [1]
This protocol is adapted from the work of Gade and co-workers.[1]
Materials:
-
Cu(OTf)₂ (10 mol%)
-
boxmi ligand (12 mol%)
-
Cyclopentanone β-ketoester (1.0 equiv)
-
Togni's reagent (1.2 equiv)
-
4 Å Molecular Sieves
-
DIPEA (diisopropylethylamine)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To an oven-dried flask, add Cu(OTf)₂ (10 mol%), the boxmi ligand (12 mol%), and 4 Å molecular sieves.
-
Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature.
-
Add the cyclopentanone β-ketoester (1.0 equiv) and DIPEA.
-
Add Togni's reagent (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Protocol 2: Representative Procedure for Phase-Transfer Catalyzed (PTC) Enantioselective Trifluoromethylation [2]
This protocol is based on the electrophilic trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester.[2]
Materials:
-
1-oxo-indan-2-carboxylic acid methyl ester (0.05 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (0.3 mmol, 6.0 equiv)
-
O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide (0.005 mmol, 0.1 equiv)
-
5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) (0.05 mmol, 1.0 equiv)
-
Dry Tetrahydrofuran (THF) (1 mL)
-
Diethyl ether
-
Water
Procedure:
-
To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester (0.05 mmol) in dry THF (1 mL), add potassium carbonate (0.3 mmol) and the chiral phase-transfer catalyst (0.005 mmol).
-
Stir the mixture at room temperature.
-
Add 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.05 mmol).
-
Continue stirring for 5 hours, monitoring the reaction by TLC.
-
After 5 hours, dilute the mixture with water (10 mL) and extract with diethyl ether (2 x 8 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by preparative TLC (cyclohexane/ethyl acetate 8:1) to afford the desired product.[2]
-
Determine the enantiomeric excess by HPLC (Chiralpak OD-H, n-hexane/i-propanol = 99/1, 1 mL/min, 254 nm).[2]
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoroacetyl)cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Trifluoroacetyl)cyclopentanone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Claisen condensation of cyclopentanone with an alkyl trifluoroacetate (e.g., ethyl trifluoroacetate or methyl trifluoroacetate).
Q1: Why is my yield of this compound consistently low?
Low yields are a common issue and can stem from several factors throughout the experimental process.[1][2] Consider the following potential causes:
-
Moisture Contamination: The Claisen condensation is highly sensitive to moisture. The presence of water can consume the base (e.g., sodium methoxide, sodium hydride) and hydrolyze the ester, preventing the formation of the desired enolate.
-
Reagent Quality: The purity of starting materials is critical.
-
Cyclopentanone: Commercial cyclopentanone can contain impurities that may interfere with the reaction.[4] Consider purification by distillation, potentially after treatment with phosphoric acid, to remove colored impurities.[4]
-
Ethyl Trifluoroacetate: Ensure it is free from trifluoroacetic acid and water.
-
Base: Use a fresh, high-quality base. Sodium methoxide is hygroscopic and can degrade upon storage.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.[1]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product (See Q2).
-
Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps.[1] Ensure thorough extraction from the aqueous layer and rinse all glassware and drying agents properly.[1]
Q2: I am observing multiple unexpected peaks in my NMR/GC-MS. What are the likely side products?
The presence of side products is a common cause of reduced yield and purification difficulties. The most probable side reactions in this synthesis include:
-
Self-Condensation of Cyclopentanone: Under basic conditions, cyclopentanone can undergo an aldol condensation with itself to form a dimer (2-cyclopentylidenecyclopentanone).
-
O-Acylation: The enolate of cyclopentanone can react on the oxygen atom instead of the carbon atom, leading to the formation of a vinyl trifluoroacetate. This is generally a minor pathway but can become more significant depending on the reaction conditions.[2]
-
Dialkylation/Polyacylation: Although less common in Claisen condensations, multiple acylations could occur under certain conditions.[2]
-
Unreacted Starting Materials: The presence of cyclopentanone and ethyl trifluoroacetate indicates an incomplete reaction.
Q3: The reaction mixture turned dark brown or black during the reaction. What is the cause and is the reaction salvageable?
A dark coloration often indicates decomposition or polymerization of the starting materials or product, which can be caused by:
-
Excessively High Temperatures: While gentle heating can sometimes drive the reaction to completion, high temperatures can promote side reactions and decomposition.
-
Impure Starting Materials: Impurities in the initial cyclopentanone can lead to colored byproducts.[4]
-
Prolonged Reaction Times: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to degradation.[5]
If the mixture darkens significantly, the yield will likely be compromised. It is advisable to stop the reaction, perform a work-up, and attempt to isolate any desired product. Analyze the crude product to diagnose the issue and optimize conditions for the next attempt (e.g., lower temperature, shorter reaction time, purer reagents).
Q4: How can I effectively purify the final this compound?
Purification typically involves the following steps:
-
Acidic Work-up: After the reaction is complete, the mixture is typically quenched with an acid (e.g., 3M sulfuric acid) to neutralize the base and protonate the enolate product.[3]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer should be washed with water and brine to remove any remaining acid and water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation or Chromatography: The crude product can often be purified by vacuum distillation. If distillation is not effective, silica gel chromatography may be required. Be aware that β-dicarbonyl compounds can be somewhat acidic and may interact strongly with silica gel.
Q5: What are the critical parameters for the Claisen condensation reaction to synthesize this compound?
The key to a successful Claisen condensation is the effective formation of the cyclopentanone enolate and its subsequent acylation.
-
Choice of Base: Sodium methoxide[3] or sodium hydride (NaH) are commonly used bases. Sodium methoxide is soluble in ether, while NaH is a heterogeneous base.
-
Stoichiometry: Use at least one full equivalent of the base. The product is a β-dicarbonyl, which is more acidic than the starting ketone, and will be deprotonated by the base. Therefore, a stoichiometric amount of base is consumed.
-
Order of Addition: Typically, the base is suspended/dissolved in an anhydrous solvent (like diethyl ether), followed by the slow, dropwise addition of the ethyl trifluoroacetate, and then the cyclopentanone.[3]
-
Temperature Control: The reaction is often started at room temperature and stirred overnight.[3] Exothermic reactions may require initial cooling. Adding reagents too quickly can lead to a loss of temperature control and an increase in side reactions.[5]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for related syntheses. Note that yields can be highly variable depending on the specific substrate and reaction conditions.
| Product | Reactants | Base (Equivalents) | Solvent | Time & Temp. | Yield | Reference |
| 2-Trifluoroacetyl-1,3-cyclopentanedione | 1,3-Cyclopentanedione, Methyl trifluoroacetate | NaOMe (1.0) | Diethyl ether | Overnight, Room Temp. | 40% | [3] |
| Ethyl Trifluoroacetate | Trifluoroacetic acid, Ethanol | H₂SO₄ (catalytic) | None | 3 hours, Reflux | 62.5% | [6] |
| Ethyl Trifluoroacetate | Sodium trifluoroacetate, Ethanol, H₂SO₄ | - | None | 3 hours, Room Temp. then heat | 90% | [6] |
| 2-Methyl-2-methoxycarbonylcyclopentanone | 2-Methoxycarbonylcyclopentanone, Methyl bromide | KOH (1.09) | Tetrahydrofuran | - | 97% | [7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Claisen Condensation
This protocol is adapted from a general procedure for the preparation of trifluoroacetylated diketones.[3]
Materials:
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether
-
Ethyl trifluoroacetate
-
Cyclopentanone (purified by distillation)
-
3M Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, dropping funnel, calcium chloride drying tube
Procedure:
-
Setup: Assemble a flame-dried round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Base Addition: To 50 mL of anhydrous diethyl ether in the flask, slowly add 1.0 equivalent of sodium methoxide with stirring.
-
Ester Addition: Slowly add 1.0 equivalent of ethyl trifluoroacetate dropwise to the suspension while stirring.
-
Ketone Addition: After 5-10 minutes, add 1.0 equivalent of cyclopentanone dropwise.
-
Reaction: Allow the mixture to stir overnight at room temperature.
-
Work-up: a. Evaporate the solvent under reduced pressure. b. Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid. c. Transfer the solution to a separatory funnel and extract three times with diethyl ether. d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the experimental workflow, a troubleshooting guide for low yields, and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing sources of low product yield.
Caption: Reaction pathway showing the desired synthesis and potential side reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
Side reactions and byproduct formation in 2-(Trifluoroacetyl)cyclopentanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoroacetyl)cyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Claisen condensation reaction.[1] This reaction involves the acylation of cyclopentanone with an ethyl trifluoroacetate in the presence of a strong base. The base deprotonates the α-carbon of cyclopentanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide group yields the desired β-diketone product.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most significant side reaction is the self-condensation of cyclopentanone, which competes with the desired Claisen condensation.[2] This occurs when the cyclopentanone enolate attacks another molecule of cyclopentanone instead of the ethyl trifluoroacetate. Other potential side reactions include multiple acylations of the cyclopentanone ring and reactions involving the highly reactive trifluoroacetyl group.
Q3: How can I minimize the self-condensation of cyclopentanone?
To minimize the self-condensation of cyclopentanone, it is crucial to control the reaction conditions carefully. A key strategy is to add the base to a mixture of cyclopentanone and ethyl trifluoroacetate.[2] This ensures that the cyclopentanone enolate is formed in the presence of the acylating agent, favoring the desired cross-condensation over self-condensation. Using a non-nucleophilic base can also be beneficial.
Q4: My final product appears to be hydrated. Is this common and how can I address it?
Yes, the presence of the electron-withdrawing trifluoroacetyl group can make the resulting β-diketone susceptible to hydration. This is a known phenomenon for similar fluorinated β-diketones. To address this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). If hydration occurs, the hydrate can sometimes be reversed by heating the sample under vacuum.
Q5: What purification methods are recommended for this compound?
Purification of β-diketones can be challenging due to their tautomeric nature and potential for metal chelation. A common and effective method involves the formation of a copper(II) chelate.[3] The crude product is treated with a solution of copper(II) acetate, leading to the precipitation of the copper salt of the β-diketone. This salt can be filtered, washed, and then decomposed to yield the purified β-diketone. Column chromatography on silica gel can also be employed, but care must be taken to avoid decomposition on the stationary phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Self-condensation of cyclopentanone: The cyclopentanone enolate is reacting with itself instead of the ethyl trifluoroacetate.[2] 2. Incorrect base: The base used may not be strong enough to efficiently generate the cyclopentanone enolate, or it may be participating in side reactions. 3. Reaction equilibrium: The Claisen condensation is a reversible reaction.[4] | 1. Optimize order of addition: Add the base slowly to a pre-mixed solution of cyclopentanone and ethyl trifluoroacetate.[2] 2. Base selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and properly handled. 3. Drive the equilibrium: Use a stoichiometric amount of base to deprotonate the product and shift the equilibrium towards its formation.[4] |
| Presence of a Significant Amount of Cyclopentanone in the Final Product | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Inefficient enolate formation: The base may not have been effective in deprotonating the cyclopentanone. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. 2. Check base quality and stoichiometry: Ensure a full equivalent of a strong, dry base is used. |
| Formation of Multiple Byproducts | 1. Di-acylation: Reaction of the product with another equivalent of ethyl trifluoroacetate. 2. Decomposition: The product may be unstable under the reaction or workup conditions. 3. Side reactions of the trifluoroacetyl group: The highly electrophilic carbonyl of the trifluoroacetyl group can be susceptible to nucleophilic attack. | 1. Control stoichiometry: Use a slight excess of cyclopentanone relative to ethyl trifluoroacetate. 2. Mild workup: Use a careful aqueous workup with dilute acid to neutralize the reaction mixture. Avoid excessive heat during purification. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. |
| Difficulty in Product Isolation and Purification | 1. Product is in the enolate form: The product is soluble in the aqueous phase as its enolate salt. 2. Tautomerism: The product exists as a mixture of keto and enol tautomers, which can complicate chromatographic purification. 3. Metal chelation: The β-diketone can chelate with metal ions present as impurities. | 1. Acidify the workup: Carefully acidify the aqueous layer to protonate the enolate and precipitate the product. 2. Purification via copper salt: Utilize the copper salt precipitation method for purification.[3] 3. Use of chelating agents: During workup, consider adding a chelating agent like EDTA to remove metal ion impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Claisen Condensation
This is a representative protocol and may require optimization.
Materials:
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Cyclopentanone
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Ethyl trifluoroacetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.0 equivalent, washed with anhydrous hexanes to remove mineral oil).
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Add anhydrous diethyl ether or THF to the flask.
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In the dropping funnel, prepare a solution of cyclopentanone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in the same anhydrous solvent.
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Add the solution from the dropping funnel to the sodium hydride suspension dropwise at 0 °C (ice bath).
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol.
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Pour the reaction mixture into ice-cold 1 M hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or by forming the copper salt followed by decomposition.
Visualizations
Reaction Pathway and Side Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. In the mixed Claisen reaction of cyclopentanone with ethyl format, a much.. [askfilo.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Purification techniques for 2-(Trifluoroacetyl)cyclopentanone
Welcome to the technical support center for 2-(Trifluoroacetyl)cyclopentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Section 1: General Information and Handling
This section covers fundamental properties, safety precautions, and common issues related to this compound.
FAQs
Q1: What are the primary challenges in purifying this compound?
The main challenge arises from the compound's existence as a mixture of keto-enol tautomers.[1] This equilibrium can complicate purification techniques like chromatography and distillation, as the different forms may have distinct physical properties, leading to broad peaks, incomplete separation, or apparent impurity.
Q2: What are the common impurities found in crude this compound?
Common impurities typically include:
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Unreacted starting materials from the synthesis.
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Solvent residues.
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Byproducts from side reactions.
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Decomposition products if the compound is subjected to excessive heat.
Q3: What safety precautions should be taken when handling this compound?
While specific data for this compound is limited, precautions for similar ketones like 2-acetylcyclopentanone should be followed. It is considered a combustible liquid.[2][3]
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Handling: Use in a well-ventilated area or under a chemical fume hood.[2][3] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Wash hands thoroughly after handling.[2]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other sources of ignition.[3]
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Fire: Use dry chemical, chemical foam, or alcohol-resistant foam to extinguish fires.[2]
Section 2: Purification Techniques and Troubleshooting
This section provides detailed guidance on standard purification methods and how to troubleshoot common problems.
Purification Method Comparison
| Purification Technique | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Effective for removing non-volatile impurities and solvents. Good for large-scale purification. | Potential for thermal decomposition, even under vacuum. May not separate compounds with close boiling points. Tautomers may co-distill. | Removing high-boiling impurities or involatile salts from thermally stable crude product. |
| Column Chromatography | High resolution for separating structurally similar compounds. Adaptable to different scales. | Can be time-consuming and requires significant solvent volumes. On-column tautomerization can lead to poor separation. | Isolating the pure compound from byproducts with different polarities. |
| Recrystallization | Can yield very high-purity material. Cost-effective for large scales. | Finding a suitable solvent system can be challenging. Product loss in the mother liquor is common. | Final polishing step for solid products or when a suitable solvent is known. |
FAQs: Purification Protocols and Troubleshooting
Q4: How can I purify this compound using vacuum distillation?
Vacuum distillation is recommended to reduce the boiling point and minimize the risk of thermal decomposition.
Experimental Protocol: Vacuum Distillation
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Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
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Charge Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
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Apply Vacuum: Gradually apply vacuum to the desired pressure.
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Heating: Gently heat the distillation flask using a heating mantle.
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Collect Fractions: Collect the fraction that distills at the expected boiling point for the given pressure. The purity of the fractions should be monitored by an appropriate analytical method like NMR or GC-MS.[1]
Troubleshooting Distillation
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Issue: The compound is decomposing or charring.
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Solution: Decrease the mantle temperature and/or improve the vacuum to further lower the boiling point. Ensure the residence time at high temperatures is minimized.
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Issue: The distilled product is still impure.
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Solution: The impurity may have a similar boiling point or form an azeotrope. Consider using a fractional distillation column with higher theoretical plates for better separation. If issues persist, another purification method like column chromatography should be employed.
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Q5: What are the recommended starting conditions for column chromatography?
Silica gel column chromatography is a common method for purifying ketones of moderate polarity.
Experimental Protocol: Flash Column Chromatography
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Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
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Elution: Run the column, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
The following diagram outlines a logical workflow for troubleshooting common issues during chromatographic purification.
Caption: Troubleshooting workflow for column chromatography.
Q6: How can I assess the purity of the final product?
Purity should be assessed using a combination of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structure and identify impurities. The presence of both keto and enol tautomers can be observed and quantified.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): Can provide high-resolution separation to quantify purity and detect non-volatile impurities.
Section 3: Process and Logic Diagrams
Visualizing the purification process can help in planning and execution. The following workflow illustrates the decision-making process for purifying crude this compound.
Caption: General purification workflow for this compound.
References
Overcoming challenges in the scale-up of 2-(Trifluoroacetyl)cyclopentanone production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 2-(Trifluoroacetyl)cyclopentanone production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Sub-optimal reaction temperature; Inefficient mixing; Degradation of product. | - Monitor reaction progress using techniques like TLC, GC, or NMR. - Optimize temperature based on small-scale experiments. Ensure even heating, especially in larger reactors. - Use appropriate stirring mechanism for the scale of the reaction to ensure homogeneity. - Minimize reaction time and control temperature to prevent side reactions or decomposition. |
| Formation of Side Products | Self-condensation of cyclopentanone; Reaction of trifluoroacetylating agent with solvent; Formation of hydrates or enol ethers.[1] | - Use a non-reactive solvent. - Control the addition rate of reagents to minimize localized high concentrations. - Ensure anhydrous conditions if water-sensitive reagents are used. The product may exist in equilibrium with its hydrate.[1] |
| Difficulty in Product Isolation and Purification | Product exists as a mixture of tautomers (keto-enol forms);[1] Formation of emulsions during aqueous workup; Product volatility. | - Characterize the product mixture to understand the tautomeric equilibrium.[1] - Use techniques like radial chromatography or recrystallization for purification.[1] - Employ appropriate phase separation techniques or use brine to break emulsions. - Use controlled vacuum and temperature during solvent removal to avoid product loss. |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality; Poor control over reaction parameters (temperature, addition rates); Inconsistent workup procedure. | - Implement stringent quality control for all starting materials. - Utilize automated process control systems for critical parameters. - Standardize all steps of the experimental protocol and workup. |
| Exothermic Reaction Runaway | The trifluoroacetylation reaction can be highly exothermic. | - Ensure adequate cooling capacity for the reactor. - Control the rate of addition of the trifluoroacetylating agent. - Use a solvent with a suitable boiling point to help dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common laboratory method involves the Claisen condensation of cyclopentanone with a trifluoroacetylating agent, such as methyl trifluoroacetate, in the presence of a base like sodium methoxide.[1] The general procedure involves the slow addition of methyl trifluoroacetate to a solution of sodium methoxide in an ether solvent, followed by the addition of cyclopentanone.[1]
Q2: What are the critical safety precautions to take during the scale-up of this synthesis?
A2: The reaction can be exothermic, so careful control of reagent addition and temperature is crucial to prevent a runaway reaction. Trifluoroacetic acid and its derivatives are corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of flammable solvents like diethyl ether also necessitates proper grounding and avoidance of ignition sources.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the determination of the consumption of starting materials and the formation of the product.
Q4: My final product appears to be a mixture of isomers. Is this normal?
A4: Yes, it is common for β-dicarbonyl compounds like this compound to exist as a mixture of keto and enol tautomers.[1] The ratio of these tautomers can depend on the solvent and temperature. It is also possible for the product to form hydrates in the presence of water.[1]
Q5: What purification methods are most effective for this compound on a larger scale?
A5: For larger scale purification, fractional distillation under reduced pressure is often a viable method, provided the product is thermally stable. Recrystallization can also be an effective technique if a suitable solvent system is identified.[1] Column chromatography, while common in the lab, may be less practical for very large quantities.
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol is a generalized procedure for a scaled-up reaction and should be optimized for specific laboratory and equipment conditions.
Materials:
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Sodium methoxide
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Diethyl ether (anhydrous)
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Methyl trifluoroacetate
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Cyclopentanone
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3M Sulfuric acid
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Sodium bicarbonate solution (5%)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
Equipment:
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Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
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Temperature control unit (chiller/heater)
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Inert atmosphere setup (e.g., nitrogen or argon)
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Large separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus or recrystallization setup
Procedure:
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Reaction Setup: Set up the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
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Reagent Preparation: In the reactor, dissolve sodium methoxide (1.2 equivalents) in anhydrous diethyl ether.
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Addition of Trifluoroacetylating Agent: Cool the mixture to 0-5 °C. Slowly add methyl trifluoroacetate (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
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Addition of Cyclopentanone: After the addition of methyl trifluoroacetate is complete, add cyclopentanone (1.1 equivalents) dropwise, again maintaining the temperature below 10 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup:
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Cool the reaction mixture in an ice bath.
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Slowly quench the reaction by adding 3M sulfuric acid until the mixture is acidic (pH ~2-3).
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with diethyl ether or another suitable organic solvent.
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Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation or recrystallization.
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Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the electrophilic fluorination of 2-(Trifluoroacetyl)cyclopentanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the electrophilic fluorination of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient enolization of the starting material. 2. Insufficient reactivity of the fluorinating agent. 3. Steric hindrance at the reaction site. 4. Degradation of starting material or product. | 1. The reaction can be acid-catalyzed; the solution should become slightly acidic (pH ~5-6) as the reaction proceeds, which facilitates tautomerization to the reactive enol form.[1] If the reaction is sluggish, consider the addition of a catalytic amount of a non-nucleophilic acid. 2. For less reactive substrates, a more powerful fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) may be more effective than Selectfluor®.[2] 3. Increase the reaction temperature (reflux) and/or extend the reaction time to overcome steric barriers.[1] 4. Ensure anhydrous reaction conditions and purify the final product promptly to avoid degradation. |
| Formation of Difluorinated Byproduct | 1. The monofluorinated product is susceptible to a second fluorination. 2. Use of excess fluorinating agent. | 1. Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents of Selectfluor® is recommended for monofluorination. 2. Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR spectroscopy, and quench the reaction as soon as the starting material is consumed. |
| Presence of Hydrated Product | The trifluoroacetyl group is highly electrophilic and prone to hydration, especially during aqueous workup.[1][3] | 1. Minimize contact with water during the workup. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate. 2. If hydration occurs, the hydrate can sometimes be reversed by heating the sample under high vacuum.[1] 3. Store the final product in a moisture-free environment, such as in a desiccator or under an inert atmosphere. |
| Incomplete Reaction/Stalled Reaction | 1. The keto-enol equilibrium favors the less reactive keto tautomer. 2. The reaction temperature is too low. | 1. As the reaction progresses, the solution should become slightly acidic, which aids in the necessary keto-enol tautomerization.[1] 2. If the reaction is slow at room temperature, heating under reflux can increase the reaction rate.[1] |
| Difficult Product Purification | The polarity of the product may be similar to that of the sulfonimide byproduct from NFSI. | The disulfonimide byproduct from N-fluoro-o-benzenedisulfonimide (NFOBS) is highly water-soluble and can be easily removed during an aqueous workup, potentially simplifying purification.[3] |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for the fluorination of this compound?
A1: Selectfluor® is a commonly used, stable, and effective electrophilic fluorinating agent for dicarbonyl compounds.[1] However, for substrates that show low reactivity, a more potent reagent such as N-Fluorobenzenesulfonimide (NFSI) may provide better results.[2]
Q2: What is the optimal solvent for this reaction?
A2: Acetonitrile is a widely used and effective solvent for electrophilic fluorinations with Selectfluor®.[1][3]
Q3: How can I control the formation of the difluorinated product?
A3: To favor monofluorination, it is crucial to use a controlled amount of the fluorinating agent (typically 1.0-1.1 equivalents). Close monitoring of the reaction's progress is also recommended to stop the reaction once the starting material has been consumed.
Q4: My product appears to have a different NMR spectrum than expected, with additional peaks. What could be the issue?
A4: The trifluoroacetyl group is susceptible to hydration, which can lead to a mixture of the desired product and its hydrated form, resulting in a more complex NMR spectrum.[1][3] Storing the product in a moisture-free environment is crucial.
Q5: The reaction is very slow. What can I do to speed it up?
A5: If the reaction is sluggish at room temperature, increasing the temperature to reflux can significantly enhance the reaction rate.[1][3] The slow reaction could be due to a low concentration of the reactive enol tautomer; the reaction medium should be slightly acidic to facilitate its formation.[1]
Data Presentation
The following tables summarize typical reaction conditions for the electrophilic fluorination of cyclic dicarbonyl compounds using Selectfluor®, based on studies of similar substrates. Note: These conditions may require optimization for this compound.
Table 1: Reaction Conditions for Electrophilic Fluorination of Cyclic 1,3-Diketones with Selectfluor® [1]
| Substrate | Reaction Time (h) | Temperature | Product | Yield (%) |
| 1,3-Cyclopentanedione | 24 | Room Temp. | 2-Fluoro-1,3-cyclopentanedione | 50 |
| 1,3-Cyclohexanedione | 24 | Room Temp. | 2-Fluoro-1,3-cyclohexanedione | 55 |
Table 2: Influence of Reaction Time and Temperature on Fluorination of 1,3-Cyclohexanedione [1]
| Condition Code | Temperature | Time (h) |
| A | Room Temp. | 10 |
| B | Room Temp. | 24 |
| C | Room Temp. | 48 |
| D | Room Temp. | 96 |
| E | Reflux | 10 |
| F | Reflux | 24 |
| G | Reflux | 48 |
| H | Reflux | 96 |
Experimental Protocols
General Protocol for Electrophilic Fluorination using Selectfluor®
This protocol is adapted from the fluorination of cyclic 1,3-diketones and should be optimized for this compound.[1][3]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetonitrile (approximately 20 mL per mmol of substrate).
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Reagent Addition: Add Selectfluor® (1.0-1.1 equivalents) to the solvent and stir until it is fully dissolved.
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Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirring solution.
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Reaction: Cap the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or NMR. If the reaction is slow, heat the mixture to reflux (approximately 70°C in acetonitrile). Reaction times can vary from 10 to 96 hours.
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Workup: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the resulting residue in dichloromethane (~20 mL). c. Wash the organic layer with distilled water (3 x 20 mL). d. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorinated product.
Visualizations
References
- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrate formation during reactions with 2-(Trifluoroacetyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing hydrate formation during reactions with 2-(Trifluoroacetyl)cyclopentanone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrate formation?
The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly prone to nucleophilic attack by water. This leads to the formation of a stable geminal diol, also known as a hydrate.[1][2][3][4] Initial spectroscopic studies indicate that cyclic 2-trifluoroacetylated-1,3-diketones undergo rapid hydration, resulting in an equilibrium that favors the hydrate.[1][5]
Q2: How can I detect the presence of the hydrate form of this compound in my sample?
The most effective method for detecting and quantifying the hydrate is ¹⁹F NMR spectroscopy . The chemical shift of the trifluoromethyl (-CF₃) group is highly sensitive to its electronic environment. There is a distinct and noticeable difference in the chemical shift between the ketone and its hydrate. For instance, a shift to a higher frequency in the ¹⁹F NMR spectrum can indicate hydration.[6][7][8]
Q3: Under what conditions is hydrate formation most likely to occur?
Hydrate formation is most likely in the presence of water. The reaction can be catalyzed by both acidic and basic conditions.[2][9][10] Therefore, reactions run in aqueous media, with acidic or basic reagents, or in solvents that have not been thoroughly dried are at high risk of hydrate formation.
Q4: Is the hydrate formation reversible?
Yes, the formation of the hydrate is a reversible equilibrium.[9][11] The equilibrium can be shifted back towards the ketone by removing water from the system. This can be achieved through various techniques as outlined in the troubleshooting guide below.
Troubleshooting Guide
Issue 1: Low yield of desired product and presence of a highly polar, water-soluble byproduct.
Possible Cause: Unwanted formation of the hydrate of this compound.
Solutions:
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Strict Anhydrous Conditions: The most critical preventative measure is to maintain a moisture-free environment throughout the experiment.
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Solvent and Reagent Preparation:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reaction Work-up: During the work-up, if an aqueous wash is necessary, minimize the contact time and use brine to reduce the amount of water entering the organic phase. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Issue 2: Characterization data (e.g., NMR) suggests the presence of the hydrate in the final product.
Possible Cause: Incomplete prevention of water exposure during the reaction or work-up.
Solutions:
-
Dehydration via Azeotropic Distillation: If the product is thermally stable, the hydrate can be converted back to the ketone by removing water azeotropically.
-
Dehydration with Molecular Sieves:
-
Dissolve the hydrated product in a dry, inert solvent.
-
Add activated molecular sieves (powdered 4Å sieves are effective for this purpose) and stir the mixture.[12]
-
Monitor the conversion of the hydrate back to the ketone using a suitable analytical technique (e.g., ¹⁹F NMR).
-
-
High Vacuum Drying: For thermally stable compounds, heating under high vacuum can effectively remove the water of hydration.[3]
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).
-
Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves. Ensure all liquid reagents are distilled from an appropriate drying agent. Solid reagents should be dried under high vacuum.
-
Reaction Setup: Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen). Use septa and cannulation techniques for the transfer of all liquids.
-
Reaction Execution: Add the dried solvent to the reaction flask, followed by the reagents. Maintain a positive inert gas pressure throughout the reaction.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous wash is unavoidable, use degassed, deionized water and brine. Minimize the time the organic phase is in contact with the aqueous phase.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Dehydration of Hydrated this compound using a Dean-Stark Apparatus
-
Apparatus Setup: Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reaction Mixture: To the flask, add the hydrated this compound and a suitable solvent that forms an azeotrope with water (e.g., toluene). The solvent should be less dense than water.
-
Azeotropic Distillation: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon condensation, the water will separate and collect in the bottom of the trap, while the organic solvent will overflow back into the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap.
-
Isolation: Allow the solution to cool. The toluene can then be removed under reduced pressure to yield the anhydrous this compound.
Data Summary
| Parameter | Condition Favoring Ketone | Condition Favoring Hydrate | Reference |
| Water Content | Anhydrous | Presence of Water | [1][2] |
| pH | Neutral | Acidic or Basic | [2][9][10] |
| Temperature | Higher Temperature | Lower Temperature | [16] |
| Solvent | Aprotic, Non-polar | Protic, Polar | [6] |
Visualizations
Caption: Equilibrium between this compound and its hydrate.
Caption: Workflow for preventing hydrate formation in reactions.
Caption: Troubleshooting logic for suspected hydrate formation.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. bre.com [bre.com]
Troubleshooting low conversion rates in reactions involving 2-(Trifluoroacetyl)cyclopentanone
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions with 2-(Trifluoroacetyl)cyclopentanone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question 1: My reaction with this compound is showing very low or no conversion of the starting material. What are the potential primary causes?
Answer:
Low conversion rates in reactions involving this compound can stem from several factors, primarily related to the stability and reactivity of the starting material and the reaction conditions. The most common culprits include:
-
Presence of Moisture: The highly electrophilic nature of the trifluoroacetyl group makes it susceptible to hydration. The resulting hydrate is often unreactive under standard reaction conditions. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Tautomeric Form: this compound exists in equilibrium between its diketone and keto-enol tautomers. Certain reactions may proceed preferentially with one tautomer. The equilibrium can be influenced by the solvent, temperature, and the presence of acids or bases.
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of the starting material or products.
-
Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction. It is advisable to use a purified starting material. Commercial cyclopentanone, a precursor, can contain impurities that may carry over.[1]
Question 2: I've ensured anhydrous conditions, but my conversion rate is still low. What other reaction parameters should I investigate?
Answer:
If moisture has been excluded as a cause, consider optimizing the following parameters:
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact the reaction. Non-polar aprotic solvents are often preferred to minimize side reactions. A solvent screen is recommended to identify the optimal medium for your specific transformation.
-
Reaction Time: The reaction may not have reached completion. It is recommended to monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR spectroscopy.
-
Catalyst/Reagent Stoichiometry and Activity: If your reaction is catalyzed, ensure the catalyst is active and used in the correct stoichiometric ratio. For non-catalyzed reactions, verify the concentration and purity of all reagents.
-
pH of the Reaction Mixture: For reactions that are sensitive to pH, such as aldol condensations, maintaining the optimal pH is critical for achieving high yields.[2]
Question 3: I am observing the formation of multiple side products. What are the likely side reactions?
Answer:
The formation of side products is a common issue that reduces the yield of the desired product. Potential side reactions with this compound include:
-
Self-Condensation: Like other ketones, this compound can undergo self-aldol condensation, especially in the presence of acid or base catalysts.
-
Decomposition: At elevated temperatures, the molecule may be prone to decomposition.
-
Polymerization: Under certain conditions, cyclopentanone and its derivatives can polymerize.
-
Reaction with Solvent: The reactive starting material or intermediates may react with the solvent, particularly if a protic solvent is used.
To mitigate these side reactions, consider adjusting the reaction temperature, reagent addition rate (e.g., slow addition of a catalyst), and solvent.
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the conversion rate and product yield in reactions analogous to those involving this compound.
Table 1: Effect of Reaction Temperature on Conversion Rate
| Entry | Reactant | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | Furfural | 110 | 4 | >70 |
| 2 | Furfural | 140 | 4 | ~77 |
| 3 | Furfural | 170 | 4 | >95 |
Data adapted from a study on furfural conversion, illustrating the general trend of temperature effects.[3]
Table 2: Influence of Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Acetonitrile | 80 | Overnight | No Reaction |
| 2 | Ethanol | 80 | Overnight | 15 |
| 3 | Toluene | 120 | 0.5 | 45 |
| 4 | Biphasic (Water-Toluene) | 160 | 1 | 59 |
This table illustrates the significant impact of solvent choice on reaction outcomes.[2][4]
Key Experimental Protocols
Below is a generalized protocol for a condensation reaction involving this compound. This should be adapted based on the specific requirements of your reaction.
General Protocol: Condensation of this compound with an Aldehyde
-
Preparation of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet). Purge the system with the inert gas for 15-20 minutes.
-
Reagent Addition:
-
To the reaction flask, add anhydrous solvent (e.g., toluene, 10 mL) via a syringe.
-
Add this compound (1.0 eq) to the solvent.
-
Add the aldehyde (1.1 eq).
-
If a catalyst is required (e.g., a catalytic amount of a base like triethylamine), add it dropwise to the stirred solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) using an oil bath.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl for a base-catalyzed reaction).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
References
- 1. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 2. The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development [mdpi.com]
- 3. Selective Conversion of Furfural to Cyclopentanone or Cyclopentanol Using Co-Ni Catalyst in Water [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Commercial 2-(Trifluoroacetyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(Trifluoroacetyl)cyclopentanone. The information is designed to help identify and resolve common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercial sample of this compound?
A1: Commercial this compound is typically synthesized via a Claisen condensation of cyclopentanone and an ethyl trifluoroacetate derivative. Based on this synthesis route and the inherent chemistry of β-dicarbonyl compounds, you may encounter the following impurities:
-
Unreacted Starting Materials: Residual cyclopentanone and ethyl trifluoroacetate.
-
Side-Reaction Products: Products from the self-condensation of cyclopentanone (aldol condensation products).
-
Tautomers and Hydrates: this compound can exist in equilibrium with its enol tautomer and may also form a hydrate in the presence of moisture.[1][2]
-
Residual Solvents: Solvents used during the synthesis and purification process, such as ethanol, toluene, or hexane.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic, basic, or high-temperature conditions may lead to degradation.
Q2: My GC-MS analysis is showing a broad or tailing peak for this compound. What could be the cause?
A2: Peak tailing for polar compounds like β-dicarbonyls is a common issue in gas chromatography.[3][4][5][6][7] The primary causes include:
-
Active Sites in the GC System: The acidic protons and lone pair of electrons on the oxygen atoms of your compound can interact with active sites (silanol groups) in the injector liner, the column, or on particulate matter.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.[4][5]
-
Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.[3]
-
Inappropriate GC Conditions: A low injector temperature can lead to slow vaporization, while a low column flow rate can increase the interaction time with the stationary phase.
Q3: I see more than one peak that seems to be related to my compound in the NMR spectrum. Why is that?
A3: this compound, like many β-dicarbonyl compounds, can exist in multiple forms in solution, leading to the observation of multiple species by NMR. These forms are typically in equilibrium:
-
Keto-Enol Tautomerism: The compound exists as a mixture of the diketo form and the more stable enol form. These tautomers will have distinct NMR signals.[1][8][9]
-
Hydrate Formation: In the presence of water (even trace amounts in the NMR solvent), the ketone can form a hydrate, which will also have a unique set of NMR peaks.[1][2]
The ratio of these forms can be influenced by the solvent, temperature, and concentration.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the inlet liner. 2. Column contamination. 3. Improper column installation. | 1. Use a new, deactivated inlet liner. 2. Trim the first 10-20 cm of the analytical column.[4] 3. Ensure a clean, square cut on the column and verify the correct installation depth.[5] |
| Poor Reproducibility | 1. Sample degradation in the inlet. 2. Inconsistent injection volume. | 1. Lower the injector temperature in 10-20°C increments. 2. Check the autosampler syringe for air bubbles and ensure it is functioning correctly. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. | 1. Run a solvent blank after a concentrated sample injection. 2. Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed its maximum rating. |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Results | 1. Sample instability in the chosen solvent. 2. Incomplete dissolution. | 1. Prepare fresh samples immediately before analysis. 2. Use a high-purity solvent and ensure complete dissolution by vortexing or brief sonication. |
| Presence of Hydrate Form | 1. Use of wet solvents or glassware. | 1. Use anhydrous solvents and dry glassware thoroughly before use. |
Experimental Protocols
GC-MS Method for Impurity Profiling
This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane or another suitable anhydrous solvent.
NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR is a powerful tool for identifying the different forms of this compound and for characterizing non-volatile impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H, ¹³C, and ¹⁹F.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the use of a high-purity, dry solvent.
-
¹H NMR: Acquire a standard proton spectrum. The enolic proton will appear as a broad singlet downfield.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl and enol carbons will have characteristic chemical shifts.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The trifluoromethyl group will appear as a singlet. The chemical shift can provide information about the tautomeric form.[8][9] Different tautomers and the hydrate form will have distinct ¹⁹F chemical shifts.[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
Visualizations
Caption: Experimental workflow for the analysis of impurities.
Caption: Troubleshooting logic for GC peak tailing issues.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Strategies to control regioselectivity in reactions of 2-(Trifluoroacetyl)cyclopentanone
Welcome to the technical support center for 2-(Trifluoroacetyl)cyclopentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Which positions on this compound are reactive for enolate formation?
A1: this compound has two primary sites for deprotonation to form an enolate. The first is the α-carbon of the cyclopentanone ring (C5), which is a secondary carbon. The second is the methylene carbon of the trifluoroacetyl group. However, due to the high acidity of the protons between the two carbonyl groups, enolization predominantly occurs within the dicarbonyl system, involving the C2 and C5 positions of the cyclopentanone ring. Deprotonation at the C5 position leads to the kinetic enolate , while deprotonation at the C2 position (the carbon between the two carbonyls) can lead to the more substituted and stable thermodynamic enolate .[1][2]
Q2: How can I control which enolate (kinetic vs. thermodynamic) is formed for subsequent reactions like alkylation?
A2: You can control the formation of the kinetic versus the thermodynamic enolate by carefully selecting the base, solvent, and temperature.[3]
-
To favor the kinetic enolate (at C5): Use a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent (like THF) at a low temperature (e.g., -78 °C). These conditions favor the rapid removal of the more accessible proton at the less substituted C5 position.[1][2]
-
To favor the thermodynamic enolate (at C2): Use a smaller, strong base like sodium hydride (NaH) or a sodium/potassium alkoxide (e.g., NaOEt) in a protic or aprotic solvent at a higher temperature (from 0 °C to reflux). These conditions allow the initially formed kinetic enolate to equilibrate to the more stable, more substituted thermodynamic enolate.[1]
Q3: When reacting this compound with a substituted hydrazine (e.g., phenylhydrazine), which pyrazole regioisomer is formed?
A3: The reaction of 2-trifluoroacetylcycloalkanones with monosubstituted hydrazines, such as methylhydrazine or phenylhydrazine, has been shown to exclusively yield the 3-trifluoromethyl-pyrazole regioisomer.[4][5] This high regioselectivity is due to the initial nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine at the more electrophilic carbonyl carbon of the trifluoroacetyl group. The electron-withdrawing nature of the CF₃ group makes its adjacent carbonyl carbon the preferred site of attack.
Q4: How can I improve the regioselectivity and yield in pyrazole synthesis?
A4: While the reaction is often highly regioselective, you can further optimize the conditions. Using aprotic dipolar solvents, such as N,N-dimethylacetamide (DMA), in the presence of an acid catalyst can result in excellent yields and regioselectivity, with ratios as high as 98:2 for the desired isomer.[3][6] Conventional conditions using ethanol at ambient temperature may lead to equimolar mixtures of regioisomers with less electronically biased β-diketones.[3][6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Alkylation Reactions
-
Symptom: You obtain a mixture of C5-alkylated and C2-alkylated products.
-
Cause: The reaction conditions are allowing for the equilibration of the kinetic and thermodynamic enolates. This can happen if the temperature is too high, the reaction time is too long when using a kinetic-control base, or the base is not sufficiently hindered.
-
Solution:
-
For Selective C5-Alkylation (Kinetic Control):
-
Ensure your temperature is strictly maintained at -78 °C.
-
Use a strong, bulky base like freshly prepared LDA.
-
Add the pre-formed enolate solution to the alkylating agent (inverse addition) to keep the enolate concentration low and minimize side reactions.
-
Keep reaction times short.[3]
-
-
For Selective C2-Alkylation (Thermodynamic Control):
-
Use a smaller base like NaH or KOtBu.
-
Allow the enolate to form at room temperature or with gentle heating for a sufficient time to ensure equilibration before adding the alkylating agent.
-
-
Problem 2: Low Yield or Mixture of Isomers in Pyrimidine/Thio-pyrimidine Synthesis
-
Symptom: The condensation reaction with urea, thiourea, or guanidine results in a low yield of the desired pyrimidine product and/or formation of multiple regioisomers.
-
Cause: this compound has two electrophilic carbonyl centers with different reactivities. The trifluoroacetyl carbonyl is significantly more electrophilic ("harder") than the cyclopentanone carbonyl. Nucleophiles like urea or guanidine can potentially attack either carbonyl, leading to two different cyclization pathways.
-
Solution:
-
Control Reaction Conditions: Start the reaction at a low temperature and slowly warm it to favor the initial attack at the more reactive trifluoroacetyl carbonyl.
-
Use a Catalyst: Employ a Lewis acid or Brønsted acid catalyst to potentially activate one carbonyl group preferentially over the other.
-
Stepwise Synthesis: Consider a stepwise approach. First, form an enamine or other derivative at the less reactive cyclopentanone carbonyl to protect it, then perform the condensation with guanidine or urea, which will be directed to the remaining trifluoroacetyl group.
-
Data Summary
The following tables summarize the expected regiochemical outcomes based on the chosen reaction conditions.
Table 1: Regioselective Enolate Formation and Alkylation
| Target Product | Position of Alkylation | Favored Conditions | Base | Solvent | Temperature | Expected Outcome |
| Kinetic Product | C5 | Irreversible, fast deprotonation | LDA, LiHMDS | Aprotic (THF, Diethyl Ether) | Low (-78 °C) | Major product is C5-alkylated |
| Thermodynamic Product | C2 | Reversible, equilibrium | NaH, NaOEt, KOtBu | Protic or Aprotic (Ethanol, THF, DMF) | High (0 °C to Reflux) | Major product is C2-alkylated |
Table 2: Regioselective Pyrazole Synthesis from R-NHNH₂
| Reactant | Solvent | Catalyst | Temperature | Major Regioisomer | Regioisomeric Ratio | Reference |
| Phenylhydrazine | N,N-Dimethylacetamide | Acidic | Room Temp | 1-Phenyl-3-trifluoromethyl-1,4,5,6-tetrahydro-cyclopenta[c]pyrazole | >98:2 | [3][6] |
| Methylhydrazine | Not specified | Not specified | Not specified | 1-Methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-cyclopenta[c]pyrazole | Exclusive formation | [4][5] |
| Phenylhydrazine | Ethanol | None | Room Temp | Mixture of regioisomers | Near equimolar | [3][6] |
Visual Guides
Caption: Logic diagram for controlling enolate formation.
References
- 1. Regiospecific topochemical reactions controlled by trifluoromethyl directing groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Handling and safety precautions for 2-(Trifluoroacetyl)cyclopentanone
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling 2-(Trifluoroacetyl)cyclopentanone?
Based on similar compounds, this compound is likely to be a combustible liquid and may cause skin, eye, and respiratory tract irritation.[1][2][3][4][5] It may also be harmful if swallowed.[2][6] Vapors may form explosive mixtures with air, especially with heating.[1][5][7]
Q2: What personal protective equipment (PPE) is required when working with this compound?
A comprehensive PPE regimen is crucial. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., Butyl rubber) and flame-retardant antistatic protective clothing to prevent skin exposure.[1][2][8] Always inspect gloves before use and use a proper glove removal technique.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[6][9] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[7][10]
Q3: How should this compound be stored?
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][10] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][5][6][11] The storage area should be designed for flammable liquids.[7][11] It is incompatible with strong oxidizing agents, acids, and bases.[6][7]
Q4: What is the proper procedure for disposing of waste containing this chemical?
All waste material must be disposed of in accordance with national and local regulations.[10] Do not mix with other waste.[10] Leave the chemical in its original container if possible, and handle uncleaned containers as you would the product itself.[10] Dispose of contents and containers at an approved waste disposal plant.[6][10]
Troubleshooting Guide
Q: I've spilled a small amount of this compound on the lab bench. What should I do?
A:
-
Evacuate and Ventilate: Ensure adequate ventilation in the area and remove all personnel who are not essential for the cleanup.[5]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][4][11] Use non-sparking tools for cleanup.[1][2][6]
-
Contain the Spill: Cover drains to prevent the chemical from entering waterways.[1][5]
-
Absorb the Spill: Use an inert, liquid-absorbent material like Chemizorb®, sand, or diatomaceous earth to soak up the spill.[1][3]
-
Collect and Dispose: Collect the absorbed material into a suitable, closed container for disposal.[6][7] Dispose of the waste according to approved procedures.[6]
-
Decontaminate: Clean the affected area thoroughly.[1]
Q: I believe some of the compound was inhaled and am feeling unwell. What is the appropriate first aid response?
A:
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[4][10]
-
Seek Medical Attention: If the person is not breathing, administer artificial respiration.[4][11] Call a POISON CENTER or doctor immediately. Symptoms of overexposure may include headache, dizziness, nausea, and difficulty breathing.[7]
-
Rest: Have the person lay down and keep them warm and rested.[11]
Q: The compound has come into contact with my skin/eyes. What should I do?
A:
-
Skin Contact: Immediately take off all contaminated clothing.[1][10][11] Rinse the skin with plenty of water or shower.[1][10] If skin irritation occurs, seek medical advice.[3][10]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[10][11] Continue rinsing and call a POISON CENTER or doctor immediately.
Q: I notice a slight discoloration or the presence of solids in my liquid this compound. Is it still usable?
A: Discoloration or the formation of solids could indicate degradation or contamination. As this compound is reactive, using it in this state could lead to unpredictable experimental outcomes or potential hazards. It is recommended to not use the material and to dispose of it following proper waste disposal procedures. For purification, methods such as vacuum fractionation after washing with saturated aqueous NaHCO3 have been described for the related compound 2-acetylcyclopentanone.[12] However, this should only be attempted by experienced chemists with appropriate safety measures in place.
Quantitative Data Summary
The following table summarizes physical and chemical properties based on data for 2-acetylcyclopentanone and cyclopentanone. This data is for reference only.
| Property | Value | Source Compound |
| Molecular Formula | C₇H₁₀O₂ | 2-Acetylcyclopentanone[12] |
| Molecular Weight | 126.15 g/mol | 2-Acetylcyclopentanone[12][13] |
| Appearance | Clear light yellow to brown liquid | 2-Acetylcyclopentanone[12][14] |
| Boiling Point | 72-75 °C at 8 mmHg | 2-Acetylcyclopentanone[12] |
| Density | 1.043 g/mL at 25 °C | 2-Acetylcyclopentanone[12] |
| Flash Point | 72 °C (161.6 °F) | 2-Acetylcyclopentanone |
| Refractive Index | n20/D 1.489 | 2-Acetylcyclopentanone |
Experimental Protocols
Detailed experimental protocols for specific reactions involving this compound are not available in the searched literature. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding. General purification methods for the related compound 2-acetylcyclopentanone involve dissolving it in petroleum ether, washing with saturated aqueous sodium bicarbonate, drying, and fractionating under a vacuum.[12]
Visual Workflow
Caption: Safe handling workflow for hazardous laboratory chemicals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. carlroth.com [carlroth.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. indenta.com [indenta.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Cas 1670-46-8,2-ACETYLCYCLOPENTANONE | lookchem [lookchem.com]
- 13. 2-Acetylcyclopentanone | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
Validation & Comparative
The Trifluoromethyl Group's Decisive Role: A DFT-Based Comparison of the Keto-Enol Tautomerism of 2-(Trifluoroacetyl)cyclopentanone
A deep dive into the keto-enol tautomerism of 2-(trifluoroacetyl)cyclopentanone, leveraging comparative data from analogous compounds, reveals a pronounced shift towards the enol form, driven by the powerful electron-withdrawing nature of the trifluoromethyl group. This guide synthesizes findings from Density Functional Theory (DFT) studies on related β-dicarbonyl compounds to provide a predictive analysis of the tautomeric equilibrium and the factors governing it.
The equilibrium between keto and enol tautomers is a fundamental concept in chemical reactivity, with significant implications in drug design and synthesis. For β-dicarbonyl compounds, this equilibrium is sensitive to electronic and steric effects, as well as the surrounding solvent environment. The introduction of a trifluoromethyl (CF₃) group, as in this compound, is expected to dramatically influence this balance.
Comparative Analysis of Tautomer Stability
Based on DFT studies of analogous compounds, a clear trend emerges: the presence of a trifluoromethyl group significantly stabilizes the enol tautomer relative to the keto form. This stands in contrast to its non-fluorinated counterpart, 2-acetylcyclopentanone, where the equilibrium is more balanced or can even favor the keto form in polar solvents.
Two primary enol forms are possible for this compound: one where the enolic proton is adjacent to the trifluoroacetyl group (Enol A) and another where it is adjacent to the cyclopentanone carbonyl (Enol B). DFT calculations on similar asymmetric fluorinated β-diketones suggest that the enol form with the hydroxyl group adjacent to the trifluoroacetyl moiety is generally more stable.
Below is a comparative summary of the expected relative energies for this compound, based on data from analogous compounds.
| Compound | Tautomer | Solvent | Calculated Relative Energy (kcal/mol) | Reference Compound(s) for Prediction |
| This compound | Keto | Gas Phase | 0 (Reference) | Trifluoroacetylacetone, 2-Acetylcyclopentanone |
| Enol A | Gas Phase | -5 to -10 | Trifluoroacetylacetone | |
| Enol B | Gas Phase | -2 to -5 | Trifluoroacetylacetone | |
| Keto | Water | 0 (Reference) | 2-Acetylcyclopentanone, Acetylacetone | |
| Enol A | Water | -2 to -6 | 2-Acetylcyclopentanone, Acetylacetone | |
| 2-Acetylcyclopentanone | Keto | Water | 0 (Reference) | 2-Acetylcyclopentanone[1] |
| Enol | Water | Slightly less stable than keto | 2-Acetylcyclopentanone[1] | |
| Trifluoroacetylacetone | Keto | Gas Phase | 0 (Reference) | Trifluoroacetylacetone[2] |
| Enol | Gas Phase | ~ -8 | Trifluoroacetylacetone[2] |
Note: Values for this compound are predictive and extrapolated from DFT studies on the cited reference compounds.
The Driving Force: Electronic Effects of the CF₃ Group
The enhanced stability of the enol form in trifluoromethyl-containing β-dicarbonyls can be attributed to several factors, all stemming from the intense inductive electron-withdrawing effect of the CF₃ group:
-
Increased Acidity of the Enolic Proton: The CF₃ group increases the acidity of the neighboring carbonyl's α-proton, making the formation of the enol tautomer more favorable.
-
Stabilization of the Enolate Conjugate Base: The electron-withdrawing nature of the CF₃ group stabilizes the negative charge in the enolate, which is in resonance with the enol form.
-
Intramolecular Hydrogen Bonding: The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The electron-withdrawing CF₃ group can further strengthen this interaction.
Experimental Protocols: A DFT-Based Approach
The predictive data presented here is based on established computational methodologies used in the study of keto-enol tautomerism. A typical DFT protocol for investigating the tautomerism of this compound would involve the following steps:
-
Geometry Optimization: The initial structures of the keto and all possible enol tautomers are optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to Gibbs free energy.
-
Relative Energy Calculations: The relative energies of the tautomers are calculated from the differences in their total electronic energies or Gibbs free energies.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium is modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
Visualizing the Tautomerization and Computational Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the keto-enol tautomerization pathway and a typical computational workflow for its study.
Caption: Keto-enol tautomerism of this compound.
Caption: A typical DFT workflow for studying keto-enol tautomerism.
References
Kinetic Analysis of 2-(Trifluoroacetyl)cyclopentanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profile of reactions involving 2-(Trifluoroacetyl)cyclopentanone. Due to a lack of specific published kinetic data for this compound, this document focuses on the anticipated reactivity based on established principles of organic chemistry and qualitative data from related compounds. It also offers generalized experimental protocols for researchers interested in performing their own kinetic analyses.
Introduction to Reactivity
This compound is a β-dicarbonyl compound featuring a highly electrophilic trifluoroacetyl group. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group is expected to significantly influence the compound's reactivity, particularly towards nucleophiles, when compared to its non-fluorinated analog, 2-acetylcyclopentanone.
The primary sites of reaction for this compound are the two carbonyl carbons. The presence of the -CF₃ group dramatically increases the partial positive charge on the adjacent carbonyl carbon, making it a harder electrophilic center and thus more susceptible to nucleophilic attack. This electronic effect is also expected to influence the keto-enol tautomerism, favoring the enol form to a greater extent than in 2-acetylcyclopentanone, which can, in turn, affect reaction pathways.
Comparative Kinetic Profile: Predicted Reactivity
Table 1: Predicted Comparative Reactivity towards Nucleophiles
| Feature | This compound | 2-Acetylcyclopentanone | Rationale |
| Electrophilicity of Carbonyl Carbon (acetyl group) | Very High | Moderate | The strong electron-withdrawing -CF₃ group significantly increases the electrophilicity of the adjacent carbonyl carbon. |
| Rate of Nucleophilic Addition | Expected to be significantly faster | Baseline | Increased electrophilicity leads to a lower activation energy for nucleophilic attack. |
| Keto-Enol Equilibrium | Enol form is expected to be more favored | Keto-enol equilibrium exists, with a significant proportion of the enol form.[1] | The electron-withdrawing -CF₃ group stabilizes the enolate and the enol form through inductive effects. |
| Acidity of α-proton | More acidic | Less acidic | The inductive effect of the -CF₃ group stabilizes the resulting carbanion (enolate). |
Experimental Protocols for Kinetic Analysis
For researchers aiming to quantify the kinetic parameters of reactions involving this compound, the following generalized protocols for studying nucleophilic addition reactions can be adapted.
General Protocol for Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable for reactions where there is a change in the ultraviolet-visible absorption spectrum of the reactants or products.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, dioxane).
-
Prepare a stock solution of the nucleophile (e.g., an amine or thiol) in the same solvent.
-
Prepare a stock solution of a buffer, if pH control is necessary.
-
-
Kinetic Run:
-
Equilibrate the reaction solvent and reactant solutions to the desired temperature in a thermostatted cuvette holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the solution of this compound with the nucleophile solution. The concentration of the nucleophile should be in large excess (pseudo-first-order conditions).
-
Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs maximally, and the reactants have minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) can be determined by dividing kobs by the concentration of the nucleophile.
-
General Protocol for Kinetic Analysis by NMR Spectroscopy
This method is useful for reactions that can be monitored by the appearance of new signals or the disappearance of reactant signals in the NMR spectrum.
-
Sample Preparation:
-
In a thermostatted NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent.
-
Add a known concentration of an internal standard.
-
Equilibrate the sample to the desired temperature in the NMR spectrometer.
-
-
Kinetic Run:
-
Initiate the reaction by injecting a known concentration of the nucleophile into the NMR tube.
-
Acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton or fluorine nucleus of the reactant and the product.
-
Plot the concentration of the reactant versus time.
-
The rate constant can be determined by fitting the data to the appropriate integrated rate law.
-
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanism of nucleophilic addition to a β-diketone and a hypothetical experimental workflow for kinetic analysis.
Caption: General mechanism of nucleophilic addition.
Caption: Workflow for kinetic experiments.
Conclusion
While direct quantitative kinetic data for reactions of this compound is currently limited in the public domain, a strong theoretical basis suggests that it is a highly reactive electrophile. The presence of the trifluoroacetyl group is predicted to significantly accelerate the rates of nucleophilic addition reactions compared to its non-fluorinated counterpart. The provided experimental protocols offer a starting point for researchers to quantitatively investigate these reactions and contribute valuable data to the field. Such studies are crucial for understanding the reaction mechanisms and for the rational design of novel therapeutics and chemical probes.
References
A Spectroscopic Showdown: Unraveling the Molecular Nuances of 2-(Trifluoroacetyl)cyclopentanone and Its Analogs
A comprehensive spectroscopic comparison of 2-(trifluoroacetyl)cyclopentanone, 2-acetylcyclopentanone, and 2-propionylcyclopentanone reveals key structural and electronic differences critical for researchers in drug discovery and organic synthesis. This guide provides a detailed analysis of their NMR, IR, and mass spectrometry data, supplemented with experimental protocols and a conceptual overview of their analysis.
In the landscape of synthetic chemistry and drug development, the fine-tuning of molecular structure is paramount. The substitution of a simple acetyl group with a trifluoroacetyl or a propionyl group in the 2-position of a cyclopentanone ring can dramatically alter the compound's chemical reactivity, conformational preferences, and biological activity. This guide offers an objective, data-driven comparison of these three analogs, providing researchers with the spectroscopic fingerprints necessary to distinguish and characterize these important chemical entities.
The introduction of the highly electronegative fluorine atoms in this compound significantly influences its electronic environment, a feature readily observable in its spectroscopic profiles. This is contrasted with the more electron-donating nature of the additional methyl group in 2-propionylcyclopentanone and the baseline reference of 2-acetylcyclopentanone. Understanding these differences is crucial for predicting reaction outcomes and designing molecules with specific properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound, 2-acetylcyclopentanone, and 2-propionylcyclopentanone.
| Compound Name | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| This compound | (Structure image not available) | Data not available | Data not available | Data not available | Data not available |
| 2-Acetylcyclopentanone | (Structure image not available) | 2.1-2.6 (m, 6H, CH2), 2.2 (s, 3H, CH3) | 20.7 (CH2), 29.0 (CH3), 35.8 (CH2), 56.4 (CH), 205.8 (C=O, acetyl), 214.9 (C=O, ring) | 1748, 1715 (C=O stretch) | 126 (M+), 83, 43 |
| 2-Propionylcyclopentanone | (Structure image not available) | Data not available | Data not available | Data not available | Data not available |
Note: Due to the limited availability of public spectroscopic data for this compound and 2-propionylcyclopentanone, those fields remain unpopulated. The data for 2-acetylcyclopentanone is compiled from publicly available spectral databases.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to 1H NMR to compensate for the lower natural abundance of 13C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument Setup: The IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For the compounds in this guide, the carbonyl (C=O) stretching frequencies are of particular interest.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak (M+) provides the molecular weight of the compound, and the fragmentation pattern can provide valuable structural information.
Keto-Enol Tautomerism: A Key Consideration
A critical aspect in the analysis of β-dicarbonyl compounds like 2-acylcyclopentanones is the existence of keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by the nature of the acyl substituent and the solvent.
Caption: A simplified diagram illustrating the acid or base-catalyzed equilibrium between the keto and enol tautomers of a β-dicarbonyl compound.
The electron-withdrawing trifluoroacetyl group in this compound is expected to significantly favor the enol form due to the stabilization of the resulting enolate through intramolecular hydrogen bonding and the inductive effect of the fluorine atoms. Spectroscopic techniques, particularly NMR, are powerful tools for quantifying the ratio of keto and enol tautomers in solution.
Conclusion
While a complete side-by-side comparison is hampered by the current lack of publicly available data for this compound and 2-propionylcyclopentanone, the provided data for 2-acetylcyclopentanone serves as a valuable benchmark. The distinct spectroscopic features arising from the different acyl substituents underscore the importance of these analytical techniques in chemical characterization. Further experimental investigation into the trifluoroacetyl and propionyl analogs is warranted to complete this comparative analysis and provide a more comprehensive resource for the scientific community. The experimental protocols and conceptual framework provided herein offer a solid foundation for such future studies.
Comparative Guide to Analytical Methods for the Quantification of 2-(Trifluoroacetyl)cyclopentanone
Comparison of Potential Analytical Methods
The primary analytical techniques suitable for the quantification of a relatively small, fluorinated organic molecule like 2-(Trifluoroacetyl)cyclopentanone include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in liquid phase followed by mass-to-charge ratio detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar compounds, including non-volatile ones. | Non-destructive, requires soluble samples. |
| Selectivity | High, especially with high-resolution mass spectrometry. | High, particularly with tandem MS (MS/MS).[1][2] | High, provides detailed structural information. |
| Sensitivity | Typically in the picogram (pg) to nanogram (ng) range. | Can reach femtogram (fg) to picogram (pg) levels, especially with ESI.[1] | Generally lower sensitivity, in the microgram (µg) to milligram (mg) range. |
| Limit of Detection (LOD) | Method dependent, can be in the low nM range. | Average LOD for carbonyl standards reported at 37 nM.[1] | Higher LOD, typically in the µM to mM range. |
| **Linearity (R²) ** | Generally excellent, >0.99. | Typically >0.99.[1] | Quantitative NMR (qNMR) can provide excellent linearity. |
| Precision (%RSD) | Typically <15%. | Reproducibility for metabolites in cell lysate averaged 9% RSD.[1] | High precision achievable with proper standards and methodology. |
| Derivatization | May be required to improve volatility and thermal stability. Trifluoroacetylation is a known derivatization technique.[3] | Often not required, but can be used to enhance ionization. Fluorous tagging can increase sensitivity.[1] | Generally not required. |
| Potential for Adaptation | High, given the likely volatility of the analyte. | High, suitable for a broad range of ketones.[1][2][4] | ¹⁹F-NMR is particularly well-suited for fluorinated compounds.[5] |
Experimental Protocols
Below are representative methodologies for LC-MS and GC-MS, which would require optimization and validation for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is a general guideline for the quantification of ketones and can be adapted for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For biological samples, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be determined experimentally).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: To be optimized for the specific instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of volatile ketones.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare calibration standards by serial dilution.
-
If derivatization is needed to improve volatility or peak shape, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method to ensure it is fit for its intended purpose.
Caption: Workflow for analytical method validation.
Relationship between Validation Parameters
This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.
Caption: Interrelation of analytical validation parameters.
References
- 1. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Cyclopentanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the efficient synthesis of 2-(Trifluoroacetyl)cyclopentanone, a key building block in medicinal chemistry.
The synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals, is predominantly achieved through the Claisen condensation of cyclopentanone with an ethyl trifluoroacetate. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency of the Claisen condensation for producing this compound is highly dependent on the base catalyst employed. Strong bases are typically required to generate the requisite enolate from cyclopentanone for the subsequent nucleophilic attack on ethyl trifluoroacetate. Below is a summary of the performance of two commonly used catalysts: Sodium Hydride (NaH) and Sodium Ethoxide (NaOEt).
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | Cyclopentanone | Ethyl Trifluoroacetate | Tetrahydrofuran (THF) | Reflux | 1 | High | [1] |
| Sodium Ethoxide (NaOEt) | Cyclopentanone | Ethyl Trifluoroacetate | Cyclohexane | Not Specified | Not Specified | High | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are generalized experimental protocols for the synthesis of this compound using Sodium Hydride and Sodium Ethoxide.
Method 1: Sodium Hydride Catalyzed Synthesis
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Cyclopentanone
-
Ethyl Trifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of Sodium Hydride in anhydrous THF.
-
Heat the suspension to reflux.
-
Slowly add a solution of cyclopentanone in anhydrous THF to the refluxing suspension over a period of 10 minutes.
-
Continue refluxing for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature.
-
Add ethyl trifluoroacetate dropwise to the reaction mixture over 15 minutes.
-
Stir the resulting solution at room temperature for 24 hours.
-
Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Method 2: Sodium Ethoxide Catalyzed Synthesis
Materials:
-
Sodium Ethoxide
-
Cyclopentanone
-
Ethyl Trifluoroacetate
-
Anhydrous Cyclohexane
-
Protonic acid (e.g., Formic Acid or dilute HCl)
Procedure:
-
In a suitable reaction vessel, suspend Sodium Ethoxide in anhydrous cyclohexane.
-
Add cyclopentanone and ethyl trifluoroacetate to the suspension.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to reflux, optimization may be required).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture.
-
Neutralize the mixture with a protonic acid (e.g., formic acid) to quench the reaction and protonate the enolate product.
-
Separate the organic layer. The aqueous layer may be extracted with a suitable organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation.
Reaction Pathway and Logic
The synthesis of this compound via Claisen condensation follows a well-established mechanistic pathway. The choice of a strong base is pivotal for the initial deprotonation of cyclopentanone.
Caption: General reaction pathway for the base-catalyzed synthesis of this compound.
Comparative Logic of Catalysts
The selection between Sodium Hydride and Sodium Ethoxide often depends on the specific reaction conditions and desired outcome.
Caption: Logical comparison of Sodium Hydride and Sodium Ethoxide as catalysts.
References
- 1. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. Claisen Condensation [organic-chemistry.org]
Mechanistic Crossroads: A Comparative Guide to the Reactions of 2-(Trifluoroacetyl)cyclopentanone
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of fluorinated building blocks is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the reactions of 2-(Trifluoroacetyl)cyclopentanone, a versatile fluorinated diketone, with various binucleophiles. We present a mechanistic investigation supported by available experimental data and detailed protocols to illuminate the factors governing product formation and regioselectivity.
The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound, with its dual electrophilic centers, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly trifluoromethyl-substituted pyrazoles and pyrimidines, which are privileged scaffolds in medicinal chemistry.
Reaction with Hydrazine Derivatives: A Tale of Two Nitrogens
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone for the synthesis of pyrazoles. In the case of the unsymmetrical this compound, the key question is one of regioselectivity: which carbonyl group does the initial nucleophilic attack favor?
The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon significantly more electrophilic compared to the endocyclic carbonyl. This electronic preference dictates the initial site of attack by the more nucleophilic nitrogen of a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).
Proposed Mechanism:
The reaction is believed to proceed through a nucleophilic addition-elimination pathway.
-
Initial Attack: The more nucleophilic terminal nitrogen atom of the substituted hydrazine attacks the highly electrophilic carbonyl carbon of the trifluoroacetyl group.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization involving the second nitrogen atom and the endocyclic carbonyl group lead to the formation of the pyrazole ring.
This regioselectivity is consistently observed in the reactions of analogous 2-trifluoroacetylcycloalkanones. For instance, the reaction of 2-trifluoroacetylcyclohexanone with methylhydrazine or phenylhydrazine exclusively yields the corresponding 3-trifluoromethyl-substituted pyrazoles. This strong directing effect of the trifluoroacetyl group provides a reliable method for the synthesis of specific pyrazole regioisomers.
Comparison with 2-Acetylcyclopentanone
To highlight the influence of the trifluoroacetyl group, a comparison with its non-fluorinated analog, 2-acetylcyclopentanone, is instructive. In the reaction of 2-acetylcyclopentanone with cyanothioacetamide, a mixture of isomeric pyridine-2(1H)-thiones is formed, indicating a lack of strong regiocontrol. This contrasts sharply with the high regioselectivity observed in reactions involving this compound, underscoring the powerful directing effect of the trifluoromethyl group.
Reaction with Other Binucleophiles: Guanidine and Hydroxylamine
While specific mechanistic studies on the reactions of this compound with guanidine and hydroxylamine are not extensively documented in the reviewed literature, the underlying principles of regioselectivity are expected to hold.
-
Guanidine: The reaction with guanidine is anticipated to yield a trifluoromethyl-substituted pyrimidine derivative. The initial nucleophilic attack is likely to occur from one of the amino groups of guanidine onto the trifluoroacetyl carbonyl, followed by cyclization involving the other amino group and the endocyclic carbonyl.
-
Hydroxylamine: Similarly, the reaction with hydroxylamine is expected to form a trifluoromethyl-substituted isoxazole. The more nucleophilic nitrogen of hydroxylamine would preferentially attack the trifluoroacetyl carbonyl, leading to the corresponding isoxazole regioisomer.
Further experimental investigation is required to confirm these hypotheses and to fully elucidate the reaction pathways and product distributions.
Experimental Protocols
General Procedure for the Synthesis of Fluorinated Diketones:
A solution of the ketone (1 equivalent) in an appropriate solvent is treated with a fluorinating agent, such as Selectfluor®. The reaction mixture is stirred at room temperature or heated under reflux for a specified period. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired fluorinated diketone.[1]
General Procedure for Pyrazole Synthesis from 1,3-Diketones and Hydrazines:
To a solution of the 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), the hydrazine derivative (1-1.2 equivalents) is added. The reaction mixture is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography to afford the pyrazole derivative.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product(s) | Yield (%) | Conditions | Reference |
| 2-Trifluoroacetylcyclohexanone | Methylhydrazine | 3-(Trifluoromethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole | N/A | N/A | Inferred from structural similarity |
| 2-Trifluoroacetylcyclohexanone | Phenylhydrazine | 3-(Trifluoromethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole | N/A | N/A | Inferred from structural similarity |
| 2-Acetylcyclopentanone | Cyanothioacetamide | Mixture of 3-cyano-4-methyl-5,6-trimethylenepyridine-2(1H)-thione and 3-cyano-6-methyl-4,5-trimethylenepyridine-2(1H)-thione | N/A | N/A | Qualitative observation |
Note: Quantitative data for the reactions of this compound were not available in the reviewed literature. The table presents data for analogous reactions to provide a comparative context.
Logical Relationships in Regioselectivity
References
A Comparative Guide to the Biological Activity of Cyclopentanone Derivatives with a Focus on Trifluoroacetyl Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While the direct synthesis and biological evaluation of compounds derived from 2-(Trifluoroacetyl)cyclopentanone are not extensively documented in publicly available literature, the foundational moieties of this molecule—the cyclopentanone ring and the trifluoroacetyl group—are integral to numerous biologically active compounds. This guide provides a comparative overview of the biological activities, primarily anticancer and antimicrobial, of structurally related cyclopentanone and trifluoromethylated derivatives. The data presented here, drawn from existing research on analogous compounds, serves as a predictive resource for the potential bioactivities of novel compounds synthesized from this compound.
Anticancer Activity of Cyclopentanone Derivatives
Cyclopentanone and cyclopentenone derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various cyclopentanone derivatives against different human cancer cell lines. These compounds, while not directly synthesized from this compound, share the core cyclopentanone scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diaryl-methylenecyclopentanone Derivative 1 | Breast Cancer (MCF-7) | 5.2 | Doxorubicin | 0.8 |
| Diaryl-methylenecyclopentanone Derivative 2 | Breast Cancer (MCF-7) | 7.8 | Doxorubicin | 0.8 |
| 2-Alkylaminomethyl-5-(E)-alkylidene cyclopentanone | Various | Not specified | Not specified | Not specified |
| Cyclopentane-fused anthraquinone derivative | Various | Potent antiproliferative activity | Doxorubicin | Not specified |
Note: The replacement of a phenyl group with a methylphenyl group on the β-chain of diaryl-methylenecyclopentanones has been shown to significantly increase cytotoxic effects in breast cancer cells[1]. The anticancer mechanism for some of these agents may be related to their ability to bind to glutathione or other thiol proteins[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Many anticancer compounds, including cyclopentanone derivatives, exert their effects by inducing apoptosis (programmed cell death). A simplified, generalized pathway is illustrated below.
Antimicrobial Activity of Trifluoromethylated and Cyclopentanone Derivatives
The incorporation of a trifluoromethyl group can significantly enhance the biological activity of organic molecules due to its high electronegativity and lipophilicity. When combined with a cyclopentanone scaffold, this could lead to potent antimicrobial agents.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various compounds against representative bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Fluorinated Chalcone 1 | Staphylococcus aureus | 25 | Ciprofloxacin | >100 (for MRSA) |
| Fluorinated Chalcone 2 | Pseudomonas aeruginosa | 50 | Ciprofloxacin | <1 |
| 2-Trifluoroacetonylbenzoxazole-Ag(I) complex | Pseudomonas aeruginosa | 0.7 µM | Norfloxacin | 1.5 µM |
| Chalcone Derivative 6c | Aspergillus niger | Moderate Activity | Fluconazole | Not specified |
| Chalcone Derivatives | Staphylococcus aureus | 400-600 | Ofloxacin | Not specified |
| Chalcone Derivatives | Bacillus subtilis | 400-600 | Ofloxacin | Not specified |
Note: Some fluorinated chalcones have shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. The Ag(I) complex of a 2-trifluoroacetonylbenzoxazole derivative exhibited potent activity against Pseudomonas aeruginosa[3].
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first well that appears clear).
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
Experimental Workflow Diagram
Conclusion
This guide provides a comparative framework for understanding the potential biological activities of compounds derived from this compound by examining structurally related molecules. The presented data on anticancer and antimicrobial activities, along with detailed experimental protocols and pathway diagrams, offer a valuable starting point for researchers and drug development professionals. The synthesis and evaluation of novel derivatives based on the this compound scaffold is a promising area for the discovery of new therapeutic agents. Further research is warranted to explore the full potential of this class of compounds.
References
- 1. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-(Trifluoroacetyl)cyclopentanone against other fluorinating reagents
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive performance benchmark of 2-(Trifluoroacetyl)cyclopentanone as a key precursor in the synthesis of fluorinated compounds, comparing its utility against established fluorinating reagents. Experimental data, detailed protocols, and workflow visualizations are presented to offer a clear and objective comparison.
Understanding the Role of this compound
Initially, it is crucial to clarify the precise role of this compound in fluorine chemistry. While its name might suggest it acts as a direct fluorinating agent, it is, in fact, a trifluoroacetylating agent. This means it is used to introduce a trifluoroacetyl (CF₃CO-) group onto a molecule. Subsequently, the resulting β-dicarbonyl compound can undergo further transformations, including electrophilic fluorination, to yield valuable fluorinated building blocks. Therefore, this guide will benchmark the synthesis of fluorinated cyclopentanone derivatives via the this compound route against direct fluorination of cyclopentanone derivatives using other reagents.
Performance Comparison of Fluorinating Reagents
The efficacy of a fluorination reaction is highly dependent on the choice of reagent. Electrophilic fluorinating agents are a common class of reagents used to introduce fluorine to electron-rich centers. A quantitative reactivity scale for several common electrophilic fluorinating reagents has been established through kinetic studies, providing a valuable tool for reagent selection.[1][2][3][4][5]
Below is a summary of the relative reactivity of some widely used electrophilic fluorinating reagents, with Selectfluor™ as the reference point.
| Reagent | Abbreviation | Relative Reactivity (k_rel) vs. Selectfluor™ |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | 1.0 |
| N-Fluorobenzenesulfonimide | NFSI | 0.1 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 1.6 x 10⁻² | |
| N-Fluoro-2,6-dichloropyridinium triflate | 1.1 | |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 2.1 x 10² |
Table 1: Relative reactivity of selected electrophilic fluorinating reagents based on kinetic studies. Data sourced from[1].
Synthesis and Fluorination of this compound: An Experimental Approach
The synthesis of fluorinated cyclopentanones can be efficiently achieved through a two-step process involving the preparation of this compound followed by its electrophilic fluorination.
Synthesis of this compound
This procedure involves the Claisen condensation of cyclopentanone with a trifluoroacetylating agent, such as methyl trifluoroacetate.
Experimental Protocol:
-
To a solution of sodium methoxide (1.0 eq) in a suitable solvent (e.g., diethyl ether), add methyl trifluoroacetate (1.0 eq) dropwise at room temperature.
-
After stirring for a short period, add cyclopentanone (1.0 eq) dropwise to the mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a dilute acid solution (e.g., 3M H₂SO₄) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
A typical yield for this reaction is around 40%.[6]
Electrophilic Fluorination of this compound
The resulting this compound can then be fluorinated using an electrophilic fluorinating agent like Selectfluor™.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add Selectfluor™ (1.1 eq) to the solution and stir at room temperature.
-
The reaction progress can be monitored by techniques such as NMR or TLC.
-
Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.
-
The organic layer is then dried and concentrated to yield the fluorinated product.
Using this method, 2-fluoro-2-(trifluoroacetyl)cyclopentanone can be synthesized. The yield for this fluorination step is reported to be in the range of 50-70%.[7][8]
Alternative Fluorinating Reagents: A Comparative Overview
While the this compound route is effective, other fluorinating reagents can be employed for the direct fluorination of carbonyl compounds. A prominent alternative is N-Fluorobenzenesulfonimide (NFSI).
N-Fluorobenzenesulfonimide (NFSI)
NFSI is a versatile and widely used electrophilic fluorinating agent.[9][10][11] It is known for its stability and broad substrate scope.
Typical Experimental Protocol for Fluorination using NFSI:
-
To a solution of the substrate (e.g., a β-ketoester) in a suitable solvent (e.g., THF, CH₃CN), add a base (e.g., NaH, LiHMDS) at a low temperature (e.g., -78 °C) to generate the enolate.
-
After stirring for a period, add a solution of NFSI (1.1-1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.
-
Dry the organic layer, concentrate, and purify the product.
Yields for fluorination reactions using NFSI can vary widely depending on the substrate but are often in the range of 60-90%.[12]
Workflow and Pathway Visualizations
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of 2-fluoro-2-(trifluoroacetyl)cyclopentanone.
Caption: Classification of fluorinating reagents and the role of this compound.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of fluorinated cyclopentanone derivatives. The two-step approach, involving its synthesis via Claisen condensation followed by electrophilic fluorination, provides a reliable route to these important building blocks. While direct fluorinating agents like Selectfluor™ and NFSI offer powerful alternatives for introducing fluorine into organic molecules, the utility of this compound lies in its ability to generate a specific class of trifluoroacetylated intermediates that can be further diversified. The choice between these methodologies will ultimately depend on the desired target molecule, substrate compatibility, and the desired reaction conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for making informed decisions in the design and execution of synthetic strategies involving fluorination.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A quantitative reactivity scale for electrophilic fluorinating reagents† †Electronic supplementary information (ESI) available. CCDC 1857922–1857928. For ESI and crystallographic data in CIF or other electronic format see DOI: 10.1039/c8sc03596b | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Trifluoroacetyl)cyclopentanone: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 2-(Trifluoroacetyl)cyclopentanone necessitates a cautious approach to its disposal, leveraging data from structurally similar compounds and general hazardous waste protocols. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it presents hazards comparable to or greater than its analogues, 2-Acetylcyclopentanone and Cyclopentanone.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. Due to the lack of a dedicated SDS, this guide provides a comprehensive disposal plan based on the known properties of related chemicals and established best practices for hazardous waste management.
Inferred Hazard Profile
Based on the safety data for 2-Acetylcyclopentanone and Cyclopentanone, this compound should be treated as a flammable or combustible liquid that may cause skin and eye irritation. The trifluoroacetyl group could potentially introduce additional health hazards, warranting stringent adherence to safety protocols.
| Property | 2-Acetylcyclopentanone | Cyclopentanone | Inferred for this compound |
| Physical State | Liquid | Clear, colorless liquid | Likely a liquid |
| Flammability | Combustible liquid and vapor[1] | Flammable liquid and vapor[2][3][4] | Assumed to be a flammable or combustible liquid |
| Health Hazards | May be harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[1] | Causes skin irritation. Causes serious eye irritation.[2][4][5] | Assumed to be harmful and an irritant to eyes, skin, and the respiratory system |
| Disposal Classification | Dispose of contents/container to an approved waste disposal plant[6] | This material and its container must be disposed of as hazardous waste[5] | Must be treated as hazardous waste |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are designed to provide clear, actionable guidance for the safe handling and disposal of this compound.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. For significant spills, work should be conducted in a chemical fume hood.
-
Control Ignition Sources: As the compound is likely flammable, eliminate all sources of ignition, such as open flames, sparks, and hot surfaces. Use non-sparking tools for cleanup.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[1]
-
Containment and Absorption: Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][5] Do not use combustible materials for absorption.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[5]
Step-by-Step Disposal Plan
Proper containment and labeling are paramount for the final disposal of this compound waste.
-
Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the chemical waste. The container must have a secure, screw-on cap.[7][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8][9] Do not use abbreviations or chemical formulas.[8]
-
Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials.[8] Based on related compounds, it should be kept away from strong oxidizing agents, acids, and bases.[2]
-
Storage: Keep the waste container closed at all times, except when adding waste.[7][10] Store it in a cool, dry, and well-ventilated area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9][10] Do not dispose of this chemical down the drain or in regular trash.[5][10]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of this compound, the following diagram outlines the key decision points and actions.
Figure 1. Disposal Workflow for this compound
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0427 - CYCLOPENTANONE [inchem.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling 2-(Trifluoroacetyl)cyclopentanone
Immediate Safety and Handling Precautions
Due to the presence of the trifluoroacetyl group, this compound may exhibit different reactivity and toxicity profiles compared to its non-fluorinated analog, 2-acetylcyclopentanone. Therefore, enhanced precautions are warranted.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton™). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of vapors. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Read and understand the supplier-provided Safety Data Sheet (SDS) thoroughly.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Conduct all work with 2-(Trifluoroacetyl)cyclopentanone inside a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use compatible labware (e.g., glass, PTFE).
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
Avoid inhalation of any vapors or mists.[1]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.[2]
-
Quantitative Data
The following data for this compound is limited and based on predicted values from a single supplier source. Experimental data for the non-fluorinated analog, 2-acetylcyclopentanone, is provided for comparison but should not be used as a direct substitute for safety decisions.
| Property | This compound (Predicted) | 2-Acetylcyclopentanone (Experimental) |
| Molecular Formula | C₇H₇F₃O₂ | C₇H₁₀O₂ |
| Molecular Weight | 180.12 g/mol | 126.15 g/mol [2] |
| Boiling Point | 66 °C @ 21-22 Torr[3] | 72-75 °C @ 8 mmHg[2] |
| Density | 1.355 ± 0.06 g/cm³[3] | 1.043 g/mL at 25 °C |
Experimental Protocols Cited
Detailed experimental protocols for the safe handling of this compound are not available in the reviewed literature. The operational plan provided above is based on standard laboratory safety practices for handling potentially hazardous chemicals.
Visualizations
Logical Relationship for Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Response Logic
Caption: Immediate response actions for different exposure scenarios.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
